Product packaging for Remdesivir-D5(Cat. No.:)

Remdesivir-D5

Cat. No.: B8117595
M. Wt: 607.6 g/mol
InChI Key: RWWYLEGWBNMMLJ-ZOXPTPMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remdesivir-D5 (GS-5734-D5) is a deuterated, stable isotope form of Remdesivir (GS-5734; Veklury), an FDA-approved antiviral drug . As a deuterated analog, this compound is primarily used in research as an internal standard for quantitative mass spectrometry-based assays, enabling precise measurement of Remdesivir and its metabolites in biological matrices such as plasma . This application is critical for conducting pharmacokinetic (PK), pharmacodynamic (PD), and toxicity studies, helping to advance the understanding of the drug's profile without interference from endogenous compounds . Remdesivir itself is a broad-spectrum antiviral nucleotide analogue prodrug . Its mechanism of action involves intracellular metabolism to form the active nucleoside triphosphate analog (GS-443902), which mimics adenosine triphosphate (ATP) . This active form competes with natural ATP for incorporation into the nascent RNA strand by the viral RNA-dependent RNA polymerase (RdRp) . A key characteristic of Remdesivir is that it acts as a delayed chain terminator; RNA synthesis does not stop immediately upon incorporation but is terminated after the addition of three more nucleotides, effectively halting viral replication . Remdesivir has demonstrated antiviral activity against a range of RNA viruses, including SARS-CoV-2, MERS-CoV, Ebola, and Nipah virus in vitro and in vivo . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N6O8P B8117595 Remdesivir-D5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1/i6D,7D,8D,9D,10D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWYLEGWBNMMLJ-ZOXPTPMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])O[P@](=O)(N[C@@H](C)C(=O)OCC(CC)CC)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical synthesis and purification of Remdesivir-D5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Synthesis and Purification of Remdesivir-D5

Introduction

Remdesivir (GS-5734) is a nucleoside analog with broad-spectrum antiviral activity. It is a prodrug that metabolizes in the body to its active form, which inhibits viral RNA-dependent RNA polymerase, leading to the termination of viral RNA transcription.[1][2] this compound is a deuterated version of Remdesivir, where five hydrogen atoms on the phenoxy group are replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic and metabolic studies, as it has the same chemical properties as Remdesivir but a different mass.[3]

This technical guide provides a detailed overview of the , intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound

The synthesis of this compound involves the preparation of the deuterated phosphoramidate moiety and its subsequent coupling with the nucleoside core, GS-441524. The overall synthetic strategy is adapted from established routes for Remdesivir.[1][4][5]

Synthesis of Deuterated Phosphoramidate Moiety

The key to synthesizing this compound is the preparation of the pentadeuterated phosphoramidate fragment. This is achieved by using deuterated phenol (Phenol-D6) as a starting material.

Experimental Protocol: Synthesis of (2-Ethylbutyl)-(S)-alaninate (S)-((pentadeuteriophenoxy)phosphoryl) chloride

  • Step 1: Preparation of Phenyl-D5 phosphorodichloridate.

    • To a cooled (0 °C) solution of phosphoryl chloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.1 eq).

    • Slowly add Phenol-D6 (1.0 eq) dissolved in anhydrous dichloromethane.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride salt.

    • The filtrate containing the crude Phenyl-D5 phosphorodichloridate is concentrated under reduced pressure and used in the next step without further purification.

  • Step 2: Coupling with L-Alanine 2-ethylbutyl ester.

    • Dissolve L-Alanine 2-ethylbutyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

    • Slowly add the crude Phenyl-D5 phosphorodichloridate (1.05 eq) from the previous step.

    • Add triethylamine (2.2 eq) dropwise to the reaction mixture.

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting product is a diastereomeric mixture of the desired phosphoramidoyl chloridate, which can be purified by column chromatography or used directly in the next step. For higher purity, chiral separation can be performed.[6]

Synthesis of the Nucleoside Core (GS-441524)

The synthesis of the parent nucleoside, GS-441524, has been well-established and is a crucial intermediate for Remdesivir synthesis.[5] Several synthetic routes starting from D-ribose have been reported.[4][7]

Final Coupling and Deprotection to Yield this compound

The final step is the coupling of the deuterated phosphoramidate moiety with the protected GS-441524 nucleoside, followed by deprotection.

Experimental Protocol: Synthesis of this compound

  • Step 1: Protection of GS-441524.

    • To a suspension of GS-441524 (1.0 eq) in an appropriate solvent (e.g., THF), add a suitable protecting group for the 2' and 3'-hydroxyl groups of the ribose. A common strategy is the formation of an acetonide using 2,2-dimethoxypropane in the presence of an acid catalyst.[6]

    • Stir the reaction at room temperature until completion.

    • Quench the reaction and extract the protected nucleoside. The crude product is purified by column chromatography.

  • Step 2: Coupling Reaction.

    • Dissolve the protected GS-441524 (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add a Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl) (1.1 eq), and stir for 30 minutes.[5]

    • Slowly add a solution of the deuterated phosphoramidoyl chloridate (1.2 eq) in anhydrous THF.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Deprotection.

    • Dissolve the crude protected this compound in a suitable solvent system for deprotection of the acetonide group, such as a solution of acetic acid in isopropanol or aqueous formic acid.[5]

    • Stir the reaction at room temperature or with gentle heating until the deprotection is complete.

    • Neutralize the reaction mixture and extract the crude this compound.

Synthesis Workflow

G Chemical Synthesis of this compound cluster_0 Deuterated Phosphoramidate Synthesis cluster_1 Nucleoside Preparation cluster_2 Final Assembly phenol_d6 Phenol-D6 phosphorodichloridate Phenyl-D5 phosphorodichloridate phenol_d6->phosphorodichloridate pocli3 POCl3 pocli3->phosphorodichloridate ala_ester L-Alanine 2-ethylbutyl ester phosphoramidate Deuterated Phosphoramidoyl Chloridate ala_ester->phosphoramidate phosphorodichloridate->phosphoramidate protected_rem_d5 Protected this compound phosphoramidate->protected_rem_d5 d_ribose D-Ribose gs441524 GS-441524 d_ribose->gs441524 protected_gs Protected GS-441524 gs441524->protected_gs protected_gs->protected_rem_d5 rem_d5 This compound protected_rem_d5->rem_d5 Deprotection

Caption: Synthetic pathway for this compound.

Purification of this compound

The purification of this compound is a critical step to ensure high purity, which is essential for its use as an analytical standard. The primary method for purification is high-performance liquid chromatography (HPLC).

Experimental Protocol: Purification of this compound

  • Crude Purification:

    • The crude product obtained after the final deprotection step is first purified by flash column chromatography on silica gel.

    • A gradient elution system, typically with dichloromethane and methanol, is used to separate the bulk of the impurities.

  • Final Purification by Preparative HPLC:

    • The partially purified product is then subjected to reversed-phase preparative HPLC for final purification.[8]

    • A C18 column is commonly used.[9]

    • The mobile phase typically consists of a mixture of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve peak shape.[10][11]

    • A gradient elution method is employed, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase.

    • Fractions are collected and analyzed by analytical HPLC to identify those containing the pure product.

    • The pure fractions are combined and the solvent is removed under reduced pressure (lyophilization is often preferred) to yield this compound as a solid.

  • Diastereomer Separation (if necessary):

    • The phosphoramidate coupling can result in a mixture of diastereomers at the phosphorus center.[1]

    • If the synthesis is not stereoselective, chiral HPLC is required to separate the desired Sp isomer (Remdesivir) from the Rp isomer.[1][6][12]

Purification Workflow

G Purification Workflow for this compound crude_product Crude this compound from Synthesis flash_chromatography Flash Column Chromatography crude_product->flash_chromatography partially_purified Partially Purified Product flash_chromatography->partially_purified prep_hplc Preparative RP-HPLC partially_purified->prep_hplc fraction_analysis Fraction Analysis (Analytical HPLC) prep_hplc->fraction_analysis pure_fractions Pooling of Pure Fractions fraction_analysis->pure_fractions solvent_removal Solvent Removal / Lyophilization pure_fractions->solvent_removal final_product Pure this compound (>99%) solvent_removal->final_product

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of Remdesivir and its analogs. Data for this compound is expected to be comparable.

Table 1: Synthesis Yields

StepProductTypical Yield (%)Reference
Nucleoside SynthesisGS-441524--
Phosphoramidation & DeprotectionRemdesivir85% (from GS-441524)[5]
Overall SynthesisRemdesivir14.7%[4]
Overall SynthesisRemdesivir25%[7]

Table 2: Purification and Final Product Characteristics

ParameterValueMethodReference
Final Purity> 99.4%HPLC[5][13]
Diastereomeric Ratio (d.r.)99.9:0.1Chromatography[5]
Isotopic Enrichment> 98%Mass SpectrometryAssumed for standard
Molecular FormulaC₂₇H₃₀D₅N₆O₈P-[14]
Molecular Weight607.61 g/mol -[14][15]

Conclusion

The synthesis and purification of this compound require a multi-step process involving the preparation of a deuterated phosphoramidate intermediate, its coupling with the GS-441524 nucleoside core, and rigorous purification, primarily using HPLC. While the protocols are adapted from the synthesis of non-deuterated Remdesivir, careful execution and analytical characterization are crucial to obtain a high-purity product suitable for its intended use as an internal standard in sensitive bioanalytical assays. The methodologies described provide a comprehensive framework for researchers and scientists working on the synthesis of isotopically labeled antiviral compounds.

References

physical and chemical properties of Remdesivir-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir-D5, also known as GS-5734-D5, is a deuterium-labeled analog of the broad-spectrum antiviral agent Remdesivir.[1][2] It serves as a critical internal standard for the quantitative analysis of Remdesivir in biological matrices, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of five deuterium atoms provides a stable isotopic signature, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its use in bioanalytical assays.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below.

Chemical Properties
PropertyValueSource(s)
IUPAC Name 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate[4]
Molecular Formula C₂₇H₃₀D₅N₆O₈P[5]
Molecular Weight 607.61 g/mol [4]
CAS Number 2440242-47-5[4]
Parent Drug Remdesivir[5]
Isotopic Purity 98 atom % D[4]
Chemical Purity Min. 95% (HPLC-UVD)[4]
Physical Properties
PropertyValueSource(s)
Appearance White Crystalline Solid[4]
Solubility Soluble in DMSO, MeOH, DMF.[4]
Storage (Powder) Store at 0 to 8 °C.[4]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month.[3]

Experimental Use and Protocols

This compound is the preferred internal standard for the quantification of Remdesivir in pharmacokinetic studies and therapeutic drug monitoring due to its similar chemical properties and distinct mass.[1][2]

Experimental Protocol: Quantification of Remdesivir in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of Remdesivir in human plasma utilizing this compound as an internal standard.[1]

1. Preparation of Stock and Working Solutions:

  • Master Stock Solutions (1 mg/mL): Prepare master stock solutions of both Remdesivir and this compound in dimethyl sulfoxide (DMSO).[1] These solutions should be stored at -80°C when not in use.[1]

  • Remdesivir Working Stock Solutions: Serially dilute the Remdesivir master stock solution with DMSO to create a series of working stock solutions at various concentrations (e.g., from 12.5 ng/mL to 125,000 ng/mL).[1] Store these solutions at -80°C.[1]

  • Internal Standard Working Solution (0.5 ng/mL): Dilute the this compound master stock solution in a solution of 1% formic acid in acetonitrile to a final concentration of 0.5 ng/mL.[1] This solution is used for protein precipitation and should be stored at -80°C.[1]

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples (calibrators, quality controls, and unknown samples) into a 96-well plate.[1]

  • Initiate protein precipitation by adding 300 µL of the internal standard working solution (0.5 ng/mL of this compound in 1% formic acid in acetonitrile) to each well, except for the blank plasma controls which receive the acetonitrile/formic acid solution without the internal standard.[1]

  • The plate is then processed to separate the precipitated proteins, and the resulting supernatant is used for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a suitable C18 column, such as a Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm), with a gradient elution program.[1]

  • Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization mode with selected reaction monitoring (SRM) for the specific mass transitions of Remdesivir and this compound.[6]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte (Remdesivir) to the internal standard (this compound) against the nominal concentration of the calibrators.[1] A weighting factor of 1/x² is recommended for the regression analysis.[1]

Visualizations

Relationship and Application of this compound

Remdesivir_D5_Workflow cluster_compounds Compounds cluster_workflow Analytical Workflow Remdesivir Remdesivir (Analyte) Plasma_Sample Biological Sample (e.g., Plasma) Remdesivir->Plasma_Sample Present in Remdesivir_D5 This compound (Internal Standard) Spiking Spiking with Internal Standard Remdesivir_D5->Spiking Plasma_Sample->Spiking Sample_Prep Sample Preparation (Protein Precipitation) Spiking->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Quantification Quantification LC_MS->Quantification

Caption: Workflow for the quantification of Remdesivir using this compound as an internal standard.

Metabolic Pathway of Remdesivir

Remdesivir_Metabolism Remdesivir Remdesivir (Prodrug) (GS-5734) Intracellular Intracellular Space Remdesivir->Intracellular Cellular Uptake GS_441524_MP GS-441524 Monophosphate Intracellular->GS_441524_MP Metabolism by Esterases & Phosphoamidase GS_441524_TP GS-441524 Triphosphate (Active Metabolite) GS_441524_MP->GS_441524_TP Phosphorylation RNA_Polymerase Viral RNA-dependent RNA Polymerase GS_441524_TP->RNA_Polymerase Incorporation Inhibition Inhibition of Viral Replication RNA_Polymerase->Inhibition

Caption: Simplified intracellular activation pathway of Remdesivir to its active triphosphate form.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Remdesivir-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Remdesivir-D5, a deuterated analog of the antiviral drug Remdesivir. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, as a tracer in metabolic investigations, or in other research applications where a precise understanding of its chemical and isotopic integrity is crucial.

Introduction to this compound

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of various viral infections.[1][2] It is a nucleotide analog prodrug that, upon intracellular metabolism, inhibits viral RNA-dependent RNA polymerase, leading to the termination of viral RNA transcription.[1][3]

This compound is a stable isotope-labeled version of Remdesivir, where five hydrogen atoms on the phenyl group have been replaced with deuterium atoms. This isotopic substitution renders the molecule heavier, allowing for its differentiation from the unlabeled Remdesivir in mass spectrometry-based analytical methods.[4] Consequently, this compound is an ideal internal standard for the accurate quantification of Remdesivir in biological matrices.[4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.[6]

The utility of this compound is contingent upon its isotopic purity and chemical stability. High isotopic purity ensures minimal interference with the quantification of the unlabeled analyte, while its stability guarantees that it does not degrade during sample storage and analysis, which could otherwise lead to inaccurate results. This guide delves into the analytical methodologies for assessing these critical parameters.

Data Presentation

The following tables summarize the key quantitative data regarding the isotopic purity and stability of this compound.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C27H30D5N6O8P[7][8]
Molecular Weight 607.61 g/mol [7]
Appearance White to off-white solid[9]
Solubility Soluble in DMSO and Methanol[3]
Storage Conditions -20°C for long-term storage[3][7]
Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the intended number of deuterium atoms. While specific batch-to-batch variations exist, a representative isotopic distribution for a high-purity this compound standard is presented below. The primary species is the D5 isotopologue, with minor contributions from other isotopologues.

IsotopologueDeuterium AtomsExpected Abundance (%)
D55> 98%
D44< 2%
D33< 0.5%
D22< 0.1%
D11< 0.1%
D0 (Unlabeled)0< 0.1%

Note: This table represents a typical isotopic distribution for a high-purity standard. Actual values should be confirmed from the Certificate of Analysis for a specific batch.

Stability of Remdesivir under Forced Degradation
Stress ConditionReagent and ConditionsDegradation of Remdesivir (%)Reference
Acidic Hydrolysis 1N HCl, 80°C, 4 hours98.45%[1]
Alkaline Hydrolysis 0.01N NaOH, 80°C, 4 hours31.35%[1]
Oxidative Degradation 3% H2O2, Room Temperature, 180 minSignificant Degradation[2]
Thermal Degradation 100°C, 2 hoursSignificant Degradation[10]
Photolytic Degradation UV lightStable[10]

Note: The stability of this compound is expected to be comparable or slightly enhanced compared to Remdesivir due to the kinetic isotope effect.[6]

Experimental Protocols

Detailed methodologies for the determination of isotopic purity and stability of this compound are provided below.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Principle: High-resolution mass spectrometry can differentiate between the various isotopologues of this compound based on their precise mass-to-charge ratios (m/z). The relative abundance of each isotopologue is determined by integrating the corresponding peaks in the mass spectrum.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Dissolve this compound in an appropriate solvent (e.g., Methanol) to a concentration of ~1 µg/mL. prep2 Further dilute the sample with the mobile phase to a final concentration suitable for infusion or LC-MS analysis. prep1->prep2 analysis1 Infuse the sample directly into the mass spectrometer or inject it onto an LC system coupled to the HRMS. analysis2 Acquire full-scan mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 600-615). analysis1->analysis2 data1 Identify the monoisotopic peaks for each isotopologue (D0 to D5). data2 Integrate the peak area for each identified isotopologue. data1->data2 data3 Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues. data2->data3

Caption: Workflow for Isotopic Purity Determination by HRMS.

Materials and Reagents:

  • This compound standard

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • Syringe pump for direct infusion or a UHPLC system

Instrumental Conditions (Representative):

  • Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320°C

  • Sheath Gas Flow Rate: 40 units

  • Auxiliary Gas Flow Rate: 10 units

  • Mass Resolution: > 70,000 FWHM

  • Scan Range: m/z 150-1000

Data Analysis:

  • From the high-resolution mass spectrum, extract the ion chromatograms for the theoretical exact masses of the protonated isotopologues of Remdesivir (D0 to D5).

    • Remdesivir (D0) [M+H]+: m/z 603.2331

    • This compound [M+H]+: m/z 608.2646

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue using the following formula: % Isotopologue = (Area of Isotopologue / Sum of Areas of all Isotopologues) * 100

Stability Assessment by Stability-Indicating HPLC-UV Method

Principle: A stability-indicating HPLC method is used to separate the intact drug from its degradation products. The decrease in the peak area of the intact drug over time under various stress conditions is monitored to determine its stability.

Experimental Workflow:

G cluster_prep Preparation of Stressed Samples cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Prepare stock solution of this compound in a suitable solvent. prep2 Subject aliquots of the stock solution to various stress conditions (acid, base, oxidation, heat, light). prep1->prep2 prep3 Neutralize/quench the reactions at specified time points. prep2->prep3 analysis1 Inject the stressed and control samples onto a validated stability-indicating HPLC system. analysis2 Separate the intact drug from its degradation products. analysis1->analysis2 analysis3 Detect the components using a UV detector at an appropriate wavelength (e.g., 245 nm). analysis2->analysis3 data1 Integrate the peak area of the intact this compound in all chromatograms. data2 Calculate the percentage of remaining drug and the percentage of degradation for each stress condition. data1->data2

Caption: Workflow for Forced Degradation Study by HPLC-UV.

Materials and Reagents:

  • This compound standard

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Ammonium acetate buffer

Chromatographic Conditions (Representative): [10]

  • Column: C18 column (e.g., 4.6 x 100 mm, 3 µm)

  • Mobile Phase: Ammonium acetate buffer (pH 4.0) and Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 245 nm

Preparation of Stressed Samples:

  • Acidic Hydrolysis: Mix this compound solution with 1N HCl and heat at 80°C for a specified duration. Neutralize with 1N NaOH before injection.

  • Alkaline Hydrolysis: Mix this compound solution with 0.1N NaOH and keep at room temperature for a specified duration. Neutralize with 0.1N HCl before injection.

  • Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature for a specified duration.

  • Thermal Degradation: Heat the solid this compound or its solution at a specified temperature (e.g., 100°C) for a defined period.

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified duration.

Data Analysis: Calculate the percentage of degradation using the following formula: % Degradation = ((Initial Area - Stressed Area) / Initial Area) * 100

Mechanism of Action of Remdesivir

Remdesivir is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-443902. This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination during viral RNA synthesis.

G cluster_cell Host Cell cluster_virus Viral Replication remdesivir Remdesivir (Prodrug) metabolism Intracellular Metabolism remdesivir->metabolism Enzymatic Conversion gs443902 GS-443902 (Active Triphosphate) metabolism->gs443902 rdrp Viral RNA-dependent RNA Polymerase (RdRp) gs443902->rdrp Competitive Inhibition rna_synthesis Viral RNA Synthesis gs443902->rna_synthesis Incorporation rdrp->rna_synthesis termination Chain Termination rna_synthesis->termination

Caption: Mechanism of Action of Remdesivir.

Conclusion

This technical guide has outlined the critical aspects of the isotopic purity and stability of this compound. The provided data and experimental protocols serve as a foundation for researchers to ensure the quality and reliability of their analytical work involving this important deuterated standard. Adherence to rigorous analytical methodologies is paramount for generating accurate and reproducible data in drug development and related scientific disciplines. It is recommended that users always refer to the Certificate of Analysis provided by the manufacturer for batch-specific isotopic purity information and perform their own stability assessments under their specific experimental conditions.

References

Commercial Availability and Technical Guide for Remdesivir-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical specifications of Remdesivir-D5. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in their studies.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability and product specifications may vary among suppliers. Below is a summary of the key information gathered from publicly available data.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
MedChemExpress This compoundHY-104077S>98%Not Specified1 mg, 5 mg, 10 mg
CD Bioparticles This compoundCDDAPI25-044-L≥98%Not Specified5 mg
Simson Pharma Remdesivir D5Not SpecifiedNot SpecifiedNot SpecifiedInquire
Acanthus Research This compoundR-00407-01Not SpecifiedNot SpecifiedInquire

Note: Pricing information is subject to change and may not be publicly available. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Experimental Protocols

Synthesis of this compound

Key Synthetic Steps (based on the synthesis of deuterated GS-441524):

  • Deuteration of the Ribose Moiety: The synthesis can start from a suitable ribose derivative. Deuterium atoms can be introduced at specific positions of the ribose sugar through stereoselective reduction reactions using deuterium-labeled reducing agents, such as sodium borodeuteride (NaBD4).

  • Glycosylation: The deuterated ribose derivative is then coupled with the pyrrolo[2,1-f][1][2][3]triazin-4-amine base to form the C-nucleoside GS-441524-D5.

  • Phosphoramidation: The deuterated nucleoside is subsequently converted to the phosphoramidate prodrug, this compound, through a phosphoramidation reaction. This step involves the coupling of the 5'-hydroxyl group of the deuterated nucleoside with a chiral phosphoramidate moiety.

  • Purification: The final product, this compound, is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Quantification of Remdesivir in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This compound is commonly used as an internal standard for the accurate quantification of Remdesivir in biological matrices like plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma), add a precise amount of this compound solution of a known concentration.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the prepared sample onto a reverse-phase C18 column.

      • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

      • The chromatographic conditions should be optimized to achieve good separation of Remdesivir and this compound from other matrix components.

    • Tandem Mass Spectrometry (MS/MS):

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the multiple reaction monitoring (MRM) transitions for both Remdesivir and this compound.

        • Remdesivir: Select a specific precursor ion (e.g., m/z 603.2) and a product ion (e.g., m/z 201.1).

        • This compound: Select the corresponding precursor ion (e.g., m/z 608.2) and the same product ion (e.g., m/z 201.1).

      • The mass spectrometer parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

  • Data Analysis:

    • Calculate the peak area ratio of Remdesivir to this compound.

    • Construct a calibration curve by plotting the peak area ratios of a series of calibration standards with known concentrations of Remdesivir against their corresponding concentrations.

    • Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathway and Mechanism of Action

Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form, which then acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

Remdesivir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_viral_replication Viral Replication Machinery Remdesivir Remdesivir (Prodrug) Remdesivir_in Remdesivir Remdesivir->Remdesivir_in Cellular Uptake Metabolite1 Alanine Metabolite (GS-704277) Remdesivir_in->Metabolite1 Esterase Activity Metabolite2 Monophosphate Intermediate Metabolite1->Metabolite2 Phosphoramidase Activity GS441524 GS-441524 (Nucleoside Analog) Metabolite2->GS441524 Dephosphorylation RDV_TP Remdesivir Triphosphate (Active Form) Metabolite2->RDV_TP Phosphorylation (Host Kinases) GS441524->RDV_TP Phosphorylation (Host Kinases) RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Viral_RNA Viral RNA Template Viral_RNA->RdRp Chain_Termination Delayed Chain Termination Nascent_RNA->Chain_Termination Incorporation of Remdesivir

Caption: Mechanism of action of Remdesivir.

Workflow for LC-MS/MS Quantification:

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with This compound (IS) Sample->IS_Spike Protein_Precip Protein Precipitation IS_Spike->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Calibration Calibration Curve Ratio_Calc->Calibration Quantification Quantification of Remdesivir Calibration->Quantification

Caption: Experimental workflow for Remdesivir quantification.

References

Remdesivir-D5: A Technical Guide to its Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for Remdesivir-D5, a deuterated stable isotope-labeled internal standard for the antiviral drug Remdesivir. This document details the key quality attributes, analytical methodologies, and the mechanistic pathway of its parent compound, offering a crucial resource for researchers engaged in preclinical and clinical development, as well as in bioanalytical and drug metabolism studies.

Specifications

This compound is a critical tool for the accurate quantification of Remdesivir in various biological matrices. Its identity and purity are established through a series of rigorous tests. The table below summarizes the typical specifications found on a Certificate of Analysis.

Parameter Specification Typical Value
Appearance White to off-white solidConforms
Molecular Formula C₂₇H₃₀D₅N₆O₈PC₂₇H₃₀D₅N₆O₈P
Molecular Weight 607.61 g/mol 607.61 g/mol
Chemical Purity (HPLC) ≥95%≥98%
Isotopic Purity ≥98 atom % D≥98 atom % D[1]
Identity (¹H-NMR, MS) Conforms to structureConforms
Solubility Soluble in DMSO, Methanol, DMFSoluble in DMSO, Methanol, DMF[1]
Storage Conditions -20°C or 0 to 8°C, protect from light and moistureStore at -20°C for long-term storage.[2] Short-term storage at 0 to 8°C is also acceptable.[1]
CAS Number 1809249-37-3 or 2440242-47-5Varies by manufacturer.[1][3]

Experimental Protocols

The following sections detail the methodologies for the key analytical tests performed to ensure the quality and identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted). A common mobile phase composition is a 50:50 (v/v) mixture of acetonitrile and water (pH adjusted to 3.0 with o-phosphoric acid).[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 246 nm or 253 nm.[3][4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 40°C.[3]

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 100-1000.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or injected via an LC system.

  • Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (608.61). The isotopic distribution is examined to calculate the deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant proton-containing impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).[5][6]

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectrum are compared with the expected structure of Remdesivir. The absence of signals in the region where the deuterated protons would appear confirms the high isotopic enrichment.

Mechanism of Action and Signaling Pathway

Remdesivir is a prodrug that, upon entering the host cell, is metabolized into its active form, an adenosine triphosphate (ATP) analog.[7][8] This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[9][10] The incorporation of the Remdesivir triphosphate into the nascent viral RNA chain leads to delayed chain termination, thereby inhibiting viral replication.[7][10]

Remdesivir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Remdesivir Remdesivir (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake Metabolism Metabolism (Esterases, Kinases) Remdesivir_intra->Metabolism RDV_TP Remdesivir-Triphosphate (Active Metabolite) Metabolism->RDV_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP Viral_RNA Viral RNA Synthesis RDV_TP->Viral_RNA Incorporation ATP ATP ATP->RdRp RdRp->Viral_RNA Chain_Termination Delayed Chain Termination Viral_RNA->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition QC_Workflow start Start: Receive This compound Batch visual Visual Inspection (Appearance) start->visual hplc HPLC Analysis (Chemical Purity) visual->hplc ms Mass Spectrometry (Identity & Isotopic Purity) visual->ms nmr NMR Spectroscopy (Structural Confirmation) visual->nmr data_review Data Review and Comparison to Specifications hplc->data_review ms->data_review nmr->data_review pass Batch Release (Certificate of Analysis Issued) data_review->pass Pass fail Batch Rejection (Out of Specification) data_review->fail Fail

References

The Pivotal Role of Remdesivir-D5 in Advancing Pharmacokinetic Studies of a Key Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development and therapeutic monitoring, precise and reliable quantification of drug concentrations in biological matrices is paramount. For Remdesivir, a cornerstone in the treatment of viral infections, pharmacokinetic (PK) studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, thereby optimizing dosing regimens and ensuring patient safety and efficacy. A key component enabling the accuracy of these studies is the use of a stable isotope-labeled internal standard, with Remdesivir-D5 playing a central role. This technical guide delineates the critical function of this compound in the bioanalysis of Remdesivir, providing a comprehensive overview of experimental protocols, quantitative data, and the underlying metabolic pathways.

The Indispensable Role of this compound as an Internal Standard

In pharmacokinetic studies, Remdesivir is quantified in biological matrices, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This highly sensitive and selective technique is susceptible to variations in sample preparation and matrix effects, which can impact the accuracy of the results. To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound, a deuterated analog of Remdesivir, serves as the ideal internal standard for this purpose.[2][3]

By introducing a known quantity of this compound into each sample at the beginning of the analytical process, any loss of the analyte (Remdesivir) during sample extraction and processing is mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the ionization of Remdesivir in the mass spectrometer's ion source due to co-eluting matrix components is compensated for by the identical behavior of this compound. This is because the deuterium labeling imparts a negligible difference in the physicochemical properties of the molecule, causing it to co-elute with the unlabeled drug during chromatography, while its increased mass allows for its distinct detection by the mass spectrometer. The ratio of the peak area of Remdesivir to that of this compound is then used for quantification, ensuring a highly accurate and precise measurement of the drug concentration, independent of sample-to-sample variations.

Quantitative Pharmacokinetic Data of Remdesivir and its Metabolites

The use of robust bioanalytical methods incorporating this compound has enabled the generation of critical pharmacokinetic data for Remdesivir and its primary metabolites, GS-704277 and GS-441524. The following tables summarize key pharmacokinetic parameters observed in various studies.

Table 1: Pharmacokinetic Parameters of Remdesivir in Healthy Subjects and COVID-19 Patients

PopulationDoseCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Reference
Healthy Volunteers150 mg IV--0.48[4]
COVID-19 PatientsStandard Dose2091 (CV% 99.1)2791 (CV% 175.7)-[5]

Table 2: Pharmacokinetic Parameters of GS-441524 (Metabolite) in Healthy Subjects and COVID-19 Patients

PopulationDoseCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Reference
Healthy Volunteers150 mg IV--26.6[4]
COVID-19 PatientsStandard Dose104.9 (CV% 46.6)1976 (CV% 52.6)-[5]

Table 3: Pharmacokinetic Parameters of Remdesivir and its Metabolites in Mice after a 20 mg/kg IV Dose

AnalyteCmax (nM)AUC0-t (h·nM)Reference
Remdesivir (RDV)--[6]
RMP (Monophosphate)28964558[6]
RN (Nucleoside)35819136572[6]

Experimental Protocols for Bioanalysis

The accurate quantification of Remdesivir relies on a meticulously validated bioanalytical method. The following is a detailed, representative protocol for the analysis of Remdesivir in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

This is a common and efficient method for extracting Remdesivir from plasma samples.[7]

  • Thaw Plasma Samples : Frozen human plasma samples are thawed on ice to minimize degradation of the analytes.[8]

  • Aliquoting : A small volume of plasma (e.g., 50 µL) is aliquoted into a clean microcentrifuge tube.

  • Addition of Internal Standard : A precise volume of a working solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is added to each plasma sample. This step is critical for accurate quantification.

  • Protein Precipitation : A larger volume of cold acetonitrile (e.g., 200 µL) is added to the plasma sample containing the internal standard.[6]

  • Vortexing : The mixture is vortexed vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and complete precipitation of plasma proteins.

  • Centrifugation : The tubes are centrifuged at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer : The clear supernatant, containing Remdesivir and this compound, is carefully transferred to a new set of tubes or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional but Recommended) : The supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solvent (e.g., 50:50 water:methanol with 0.1% formic acid) to concentrate the analytes and improve chromatographic performance.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation :

    • HPLC System : A high-performance liquid chromatography system capable of delivering a precise and stable gradient is used.

    • Column : A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm) is commonly employed for the separation of Remdesivir and its metabolites.[8]

    • Mobile Phase : A gradient elution is typically used, consisting of two mobile phases:

      • Mobile Phase A: Water with an additive such as 0.1% formic acid to improve peak shape and ionization.

      • Mobile Phase B: An organic solvent such as acetonitrile or methanol with 0.1% formic acid.

    • Gradient Program : A specific gradient program is developed to achieve optimal separation of Remdesivir from its metabolites and endogenous plasma components.

    • Flow Rate : A typical flow rate is in the range of 0.3-0.5 mL/min.

    • Injection Volume : A small volume of the prepared sample extract (e.g., 5-10 µL) is injected onto the column.

  • Mass Spectrometry Detection :

    • Mass Spectrometer : A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

    • Ionization Source : Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Remdesivir and its metabolites.

    • Multiple Reaction Monitoring (MRM) : The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Remdesivir and this compound. This provides high specificity and reduces background noise.

      • Remdesivir Transition : e.g., m/z 603.2 → 402.2

      • This compound Transition : e.g., m/z 608.2 → 407.2

    • Data Acquisition and Processing : The data is acquired and processed using specialized software. A calibration curve is constructed by plotting the peak area ratio of Remdesivir to this compound against the concentration of the calibration standards. The concentrations of Remdesivir in the unknown samples are then calculated from this calibration curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of Remdesivir and the experimental workflow for its bioanalysis.

Remdesivir_Metabolic_Pathway Remdesivir Metabolic Pathway RDV Remdesivir (Prodrug) GS704277 GS-704277 (Alanine Metabolite) RDV->GS704277 Esterases GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP Phosphoramidase GS441524_TP GS-441524 Triphosphate (Active Form) GS441524_MP->GS441524_TP Kinases GS441524 GS-441524 (Nucleoside Metabolite) GS441524_MP->GS441524 Phosphatases Inhibition Inhibition of Viral RNA Polymerase GS441524_TP->Inhibition

Remdesivir Metabolic Pathway

Bioanalytical_Workflow Bioanalytical Workflow for Remdesivir Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject onto LC Column Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Remdesivir / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical Workflow for Remdesivir Quantification

References

Remdesivir in Cell Culture: An In-depth Technical Guide to Preliminary Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Remdesivir-D5: Preliminary research literature primarily focuses on the antiviral activity and mechanisms of Remdesivir. Its deuterated form, this compound, is predominantly utilized as a stable isotope-labeled internal standard for pharmacokinetic and bioanalytical assays to ensure accurate quantification of Remdesivir. The following guide details the extensive in-vitro studies conducted on Remdesivir.

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated in-vitro efficacy against a range of viruses, including coronaviruses like SARS-CoV-2, SARS-CoV, and MERS-CoV.[1][2] It is a phosphoramidate prodrug of a nucleoside analog that acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor, targeting the viral genome replication process.[1][3] This technical guide provides a comprehensive overview of the preliminary in-vitro studies of Remdesivir, focusing on its mechanism of action, experimental protocols, quantitative data, and effects on cellular signaling pathways.

Mechanism of Action

Remdesivir is a prodrug that must be metabolized within host cells to its active triphosphate form, GS-443902 (also known as Remdesivir triphosphate or RDV-TP).[2][4] Upon entry into the cell, Remdesivir undergoes a series of enzymatic reactions. It is first cleaved by esterases, such as carboxylesterase 1 or cathepsin A, to its monophosphate form.[2][5] This is subsequently phosphorylated by host cell kinases to the active triphosphate metabolite.[2]

The active form, RDV-TP, acts as an adenosine triphosphate (ATP) analog and competes with endogenous ATP for incorporation into the nascent viral RNA chain by the viral RdRp.[2][3] Once incorporated, Remdesivir causes delayed chain termination, effectively halting viral RNA synthesis and subsequent viral replication.[3][6] Studies have shown that the SARS-CoV-2 RdRp has a higher selectivity for RDV-TP over natural ATP.[2]

Quantitative Data from In-Vitro Studies

The antiviral activity of Remdesivir has been quantified in numerous cell culture studies. The most common metrics reported are the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

VirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E60.22 - 0.32 (EC50)>100312.5 - 454.5[7]
SARS-CoV-2Vero E60.77 or 23.15 (EC50)--[7]
SARS-CoV-2hPSC-CMs-->60-fold higher activity than in Vero E6[8]
SARS-CoV-2Caco-20.046 (IC50)>125>2717[9]
SARS-CoV-2PSC-HIOs3.2 (IC50)>125>39[9]
SARS-CoVHAE0.074 (EC50)--[10]
MERS-CoVHAE0.074 (EC50)--[10]
MERS-CoV-0.340 (IC50)--[6]
Murine Hepatitis VirusDelayed Brain Tumor Cells0.030 (EC50)--[10]
Enterovirus 68D-0.050 (EC50)--[11]
Enterovirus 71-0.140 (EC50)--[11]
Rhinovirus A/BH1 HeLa0.385 - 0.750 (EC50)--[11]
HCV Genotype 1b/2a-0.072 - 0.089 (EC50)--[11]

Note: EC50 and IC50 values can vary depending on the cell line, viral strain, and experimental conditions.

Experimental Protocols

Standardized in-vitro assays are crucial for determining the antiviral efficacy of compounds like Remdesivir. The following are detailed methodologies for key experiments.

Cell Culture and Virus Propagation
  • Cell Lines: Vero E6 (African green monkey kidney) cells are commonly used for their susceptibility to a wide range of viruses, including SARS-CoV-2.[7][12] Other relevant cell lines include human airway epithelial (HAE) cells, Huh7 (human liver), Caco-2 (human colon), and human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and intestinal organoids (PSC-HIOs).[8][9][10]

  • Culture Conditions: Cells are typically cultured at 37°C in a 5% CO2 incubator.[4] The culture medium used is specific to the cell line, for example, Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

Antiviral Activity Assays

Plaque Reduction Assay:

  • Seed cells in multi-well plates and grow to confluence.

  • Infect the cell monolayer with a known titer of the virus for 1 hour at 37°C.[8]

  • Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with a medium containing various concentrations of Remdesivir and a gelling agent like agarose or methylcellulose.

  • Incubate for a period that allows for plaque formation (e.g., 72 hours).[8]

  • Fix and stain the cells with a dye such as crystal violet to visualize and count the plaques.[8]

  • The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

Tissue Culture Infectious Dose 50 (TCID50) Assay:

  • Seed cells in 96-well plates.

  • Prepare serial dilutions of the virus and add them to the wells.

  • In parallel, treat infected cells with serial dilutions of Remdesivir.[13]

  • Incubate for a set period (e.g., 72 hours) and observe for cytopathic effects (CPE).[13]

  • The TCID50 is the viral dilution that causes CPE in 50% of the wells. The antiviral effect is measured by the reduction in viral titer in the presence of the drug.

Quantification of Viral Replication

Quantitative Reverse Transcription PCR (qRT-PCR):

  • Infect cells with the virus in the presence or absence of Remdesivir.

  • After a specific incubation period (e.g., 48 hours), harvest the cell supernatant or intracellular RNA.[7]

  • Extract viral RNA using a commercial kit.

  • Perform qRT-PCR using primers and probes specific to a viral gene (e.g., the N gene for SARS-CoV-2).[7]

  • The reduction in viral RNA copies in the drug-treated samples compared to the untreated control indicates the inhibitory activity of the compound.[7]

Signaling Pathways and Cellular Metabolism

The metabolism of Remdesivir is crucial for its antiviral activity and involves host cell enzymes.[5] Genome-wide CRISPR-Cas9 screening and transcriptomic studies have helped elucidate the cellular pathways involved in Remdesivir's metabolism and potential toxicity.[5]

Key pathways identified include:

  • Nucleoside diphosphate metabolism: Genes involved in this pathway are enriched after Remdesivir treatment, which is consistent with the phosphorylation steps required for its activation.[5]

  • Carbohydrate transport and catabolism: These pathways are also implicated in the cellular processing of Remdesivir.[5]

  • RNA polymerase and nutrient stress response pathways: Upregulation of these pathways, driven by ATF3 and ATF4, has been observed and is a common cellular response to stress, including mitochondrial stress.[5]

Bioinformatic analyses have also suggested that Remdesivir may exert its effects through various signaling pathways, including:

  • Transforming growth factor (TGF-β)

  • PI3K-Akt

  • mTOR

  • MAPK

  • Toll-like receptor signaling pathways[14]

Visualizations

The following diagrams illustrate the intracellular activation of Remdesivir and a typical experimental workflow for in-vitro antiviral testing.

Remdesivir_Metabolism cluster_cell Host Cell cluster_virus Viral Replication RDV Remdesivir (Prodrug) RDV_MP Remdesivir Monophosphate RDV->RDV_MP Carboxylesterase 1 / Cathepsin A RDV_DP Remdesivir Diphosphate RDV_MP->RDV_DP Host Kinases RDV_TP Remdesivir Triphosphate (Active) RDV_DP->RDV_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP RNA Nascent Viral RNA RdRp->RNA Incorporation Termination Chain Termination RNA->Termination

Caption: Intracellular metabolic activation pathway of Remdesivir.

Antiviral_Workflow cluster_assays 6. Endpoint Analysis start Start cell_culture 1. Cell Seeding & Culture start->cell_culture virus_infection 3. Virus Infection of Cells cell_culture->virus_infection drug_prep 2. Prepare Serial Dilutions of Remdesivir treatment 4. Treat Infected Cells with Remdesivir drug_prep->treatment virus_infection->treatment incubation 5. Incubation (e.g., 48-72h) treatment->incubation plaque_assay Plaque Reduction Assay (Visualize & Count Plaques) incubation->plaque_assay tcid50_assay TCID50 Assay (Observe Cytopathic Effect) incubation->tcid50_assay qpcr_assay qRT-PCR (Quantify Viral RNA) incubation->qpcr_assay data_analysis 7. Data Analysis (Calculate EC50/IC50) plaque_assay->data_analysis tcid50_assay->data_analysis qpcr_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in-vitro antiviral activity testing.

References

Remdesivir-D5: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and physicochemical properties of Remdesivir-D5. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. While much of the available safety and toxicology data pertains to the non-deuterated parent compound, Remdesivir, the deuterated analogue, this compound, is expected to exhibit a similar toxicological and safety profile.

Compound Overview

Remdesivir is a broad-spectrum antiviral medication that functions as a prodrug.[1] It undergoes intracellular metabolism to form its active triphosphate metabolite, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2] this compound is a deuterated version of Remdesivir, where five hydrogen atoms on the phenoxy group have been replaced with deuterium. This isotopic labeling is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification.

Physicochemical Properties

The key physicochemical properties of Remdesivir and its deuterated analogue are summarized below.

PropertyRemdesivirThis compoundData Source
Molecular Formula C₂₇H₃₅N₆O₈PC₂₇H₃₀D₅N₆O₈PPubChem
Molar Mass 602.58 g/mol 607.6 g/mol PubChem
IUPAC Name 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoatePubChem
CAS Number 1809249-37-32440242-47-5PubChem
Appearance White to off-white or yellow powderNot specified, expected to be similar-
Water Solubility 0.339 mg/LNot specified, expected to be similar[6][7]

Safety Data and Hazard Information

The following safety information is primarily based on the Safety Data Sheet (SDS) for Remdesivir. Researchers handling this compound should adhere to these precautions.

Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed.[8]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[8]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[8]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) Category 1H372: Causes damage to organs through prolonged or repeated exposure. May cause damage to the kidneys through prolonged or repeated exposure.
First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.
Inhalation Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.

Handling and Storage Precautions

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Ensure that gloves are compatible with the solvents being used.

  • Respiratory Protection: If handling the powder outside of a ventilated enclosure, use a NIOSH-approved respirator with an appropriate particulate filter.

Laboratory Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust formation.

  • Spillage: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with a suitable detergent and water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Storage
  • Unopened Vials (Lyophilized Powder): Store at room temperature, below 30°C (86°F).

  • Reconstituted Solution: Should be used immediately. If necessary, it can be stored for up to 4 hours at room temperature (20°C to 25°C) or up to 24 hours at refrigerated temperature (2°C to 8°C).[9][10]

  • Diluted Infusion Solution: Stable for 24 hours at room temperature (20°C to 25°C) or 48 hours at refrigerated temperature (2°C to 8°C).[11]

Toxicity Profile

The following table summarizes the known adverse effects of Remdesivir from preclinical and clinical studies.

Organ SystemObserved Adverse Effects
Hepatic Elevations in serum aminotransferases (ALT, AST).[10]
Renal Acute kidney injury, worsening of underlying chronic kidney disease.[12]
Cardiovascular Hypotension, arrhythmias, cardiac arrest.[12]
Gastrointestinal Nausea, vomiting.
Hematological Anemia, lymphopenia.[12]
Dermatological Rash, pruritus.[12]
Neurological Headache, delirium.[12]

Stability Data

Remdesivir is an ester prodrug and is susceptible to degradation, particularly under basic conditions.

ConditionStability/Degradation
Acidic Hydrolysis (0.1 N HCl) Degradation observed.[2]
Basic Hydrolysis (0.1 N NaOH) Extensive degradation.[2][5]
Neutral Hydrolysis (Water) Some degradation observed.[2]
Oxidative (3% H₂O₂) Degradation observed.[2]
Thermal Stable under dry heat conditions.[2]
Photolytic Stable under photolytic stress.[2]
Plasma (ex vivo) Moderately unstable with a reported half-life of approximately 78 minutes in human plasma.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

This protocol provides a general workflow for assessing the antiviral activity of this compound in a cell-based assay.

  • Cell Culture: Plate a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in cell culture medium.

  • Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).

  • Treatment: After a short incubation period with the virus, remove the inoculum and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (typically 48-72 hours).

  • Endpoint Measurement: Assess the antiviral activity by a suitable method, such as:

    • CPE Inhibition Assay: Visually score the wells for the inhibition of virus-induced cell death.

    • Plaque Reduction Assay: For viruses that form plaques, this assay can be used to quantify the reduction in plaque number.

    • qRT-PCR: Quantify the amount of viral RNA in the cell supernatant.

    • Cell Viability Assay: Use a reagent such as MTT or CellTiter-Glo to measure cell viability.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/EC₅₀).

LC-MS/MS Quantification of Remdesivir and its Metabolites

This compound is an ideal internal standard for the quantification of Remdesivir in biological matrices.

  • Sample Preparation:

    • To a plasma or tissue homogenate sample, add an internal standard solution containing a known concentration of this compound.

    • Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier such as formic acid or ammonium acetate.

    • Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Remdesivir and this compound.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of Remdesivir spiked into the same biological matrix.

    • Calculate the concentration of Remdesivir in the unknown samples by comparing the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve.

Mechanism of Action and Metabolic Pathway

Remdesivir is a prodrug that must be metabolized within the host cell to its pharmacologically active form.[5]

Remdesivir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Remdesivir Remdesivir (Prodrug) Remdesivir_in Remdesivir Remdesivir->Remdesivir_in Cellular Uptake Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir_in->Alanine_Metabolite Esterases (CES1, CatA) Monophosphate Monophosphate (GS-441524-MP) Alanine_Metabolite->Monophosphate HINT1 Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competes with ATP RNA_chain Growing Viral RNA Chain RdRp->RNA_chain Incorporation Termination Chain Termination RNA_chain->Termination Inhibition of RNA Synthesis

Figure 1. Mechanism of action of Remdesivir.

Experimental_Workflow cluster_preparation Compound Preparation & Handling cluster_experiment Experimental Use cluster_analysis Sample Analysis (e.g., LC-MS/MS) cluster_disposal Waste Disposal start Receive & Log This compound Powder storage Store at appropriate conditions (e.g., -20°C) start->storage weighing Weigh powder in a ventilated enclosure storage->weighing dissolution Dissolve in appropriate solvent (e.g., DMSO) to create stock solution weighing->dissolution dilution Prepare working solutions by diluting stock dissolution->dilution assay Perform in vitro assay or in vivo administration dilution->assay sample_prep Sample preparation (e.g., protein precipitation) assay->sample_prep end Dispose of all contaminated materials according to institutional guidelines assay->end analysis Instrumental analysis sample_prep->analysis data_proc Data processing and quantification analysis->data_proc data_proc->end

Figure 2. General experimental workflow for this compound.

References

Methodological & Application

Application Note: Quantification of Remdesivir in Human Plasma using a Validated LC-MS/MS Method with Remdesivir-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Remdesivir in human plasma. The method utilizes Remdesivir-D5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. The method was validated according to regulatory guidelines and has demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Remdesivir.

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral nucleotide prodrug that has shown efficacy against a range of RNA viruses, including the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[1] As a prodrug, Remdesivir is metabolized within the body to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase.[2][3] Accurate quantification of Remdesivir in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient safety. This application note presents a detailed protocol for a robust LC-MS/MS method for the determination of Remdesivir in human plasma, employing its deuterated analog, this compound, as the internal standard.

Experimental

Materials and Reagents
  • Remdesivir reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Chromatographic Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm) or equivalent[1]

Stock and Working Solutions
  • Remdesivir Stock Solution (1 mg/mL): Prepared by dissolving an appropriate amount of Remdesivir in a suitable solvent such as DMSO.

  • This compound Stock Solution (1 mg/mL): Prepared similarly to the Remdesivir stock solution.

  • Working Solutions: Serial dilutions of the stock solutions were made with an appropriate solvent to prepare calibration standards and quality control (QC) samples.

Detailed Experimental Protocol

Sample Preparation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).

  • Add 200 µL of cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 4200 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract with 100 µL of the mobile phase.[4]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A time-programmed gradient elution is used to achieve optimal separation.
Flow Rate 0.4 mL/min[5]
Column Temperature 35 °C[5]
Injection Volume 5 µL
Run Time Approximately 4.5 minutes[4]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Remdesivir: m/z 603.2 → 402.1this compound: m/z 608.2 → 407.1
Source Temperature Optimized for the specific instrument.
IonSpray Voltage Optimized for the specific instrument.
Collision Energy Optimized for the specific instrument.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, accuracy, precision, selectivity, and stability.

Linearity: The calibration curve was linear over the concentration range of 0.5 to 5000 ng/mL for Remdesivir in human plasma.[1] A weighting factor of 1/x² was applied to the linear regression. The correlation coefficient (r²) was consistently greater than 0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples at low, medium, and high concentrations. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ0.5< 5.2< 9.8Within ± 15Within ± 15
LQC1.5< 5.2< 9.8Within ± 15Within ± 15
MQC1000< 5.2< 9.8Within ± 15Within ± 15
HQC4000< 5.2< 9.8Within ± 15Within ± 15
Data synthesized from published literature demonstrating typical method performance.[1][6]

Selectivity: The method demonstrated excellent selectivity, with no significant interfering peaks observed at the retention times of Remdesivir and this compound in blank plasma samples from different sources.

Matrix Effect and Recovery: The extraction efficiency and matrix effect were assessed and found to be consistent and reproducible across different lots of human plasma. The extraction recovery of Remdesivir was approximately 77%.[1]

Stability: Remdesivir was found to be stable in human plasma under various storage conditions, including short-term benchtop, long-term freezer storage, and freeze-thaw cycles.[1]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound) plasma->is_addition protein_precipitation Protein Precipitation (200 µL Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation ms_detection MS/MS Detection chromatographic_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Remdesivir quantification.

Remdesivir Metabolic Pathway

G Remdesivir Remdesivir (Prodrug) Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir->Alanine_Metabolite CES1, CatA Nucleoside Parent Nucleoside (GS-441524) Remdesivir->Nucleoside Systemic Metabolism Monophosphate Monophosphate (GS-441524 MP) Alanine_Metabolite->Monophosphate HINT1 Diphosphate Diphosphate (GS-441524 DP) Monophosphate->Diphosphate Kinases Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Kinases

Caption: Metabolic activation pathway of Remdesivir.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of Remdesivir in human plasma using this compound as an internal standard. The method is rapid, sensitive, and robust, making it a valuable tool for researchers and clinicians involved in the development and therapeutic monitoring of Remdesivir.

References

Application Note and Protocol: Quantification of Remdesivir in Human Plasma using Remdesivir-D5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of infections caused by RNA viruses.[1] Accurate and reliable quantification of Remdesivir in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of Remdesivir in human plasma using a stable isotope-labeled internal standard, Remdesivir-D5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects.[2]

Principle

This method involves the extraction of Remdesivir and the internal standard (this compound) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of Remdesivir to this compound.

Materials and Reagents

  • Remdesivir analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • Drug-free human plasma (K2EDTA)

  • 96-well protein precipitation plates

  • Analytical balance, vortex mixer, centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Workflow

Workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Remdesivir & this compound) Working Prepare Working Solutions Stock->Working Spike Spike Plasma Samples (Calibrators & QCs) Working->Spike AddIS Add Internal Standard (this compound) Spike->AddIS Precipitate Protein Precipitation (Acetonitrile w/ Formic Acid) AddIS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Unknown Samples CalCurve->Quantify

Caption: Experimental workflow for Remdesivir quantification in plasma.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Remdesivir Stock Solution (1 mg/mL): Accurately weigh and dissolve Remdesivir in dimethyl sulfoxide (DMSO) to obtain a final concentration of 1 mg/mL.[1]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO to prepare a 1 mg/mL stock solution.[2]

  • Remdesivir Working Solutions: Prepare a series of working solutions by serially diluting the Remdesivir stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 200 ng/mL.[2]

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking drug-free human plasma with the Remdesivir working solutions to achieve a concentration range of 0.5 to 5000 ng/mL.[1][3]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma. For example, 1.5 ng/mL (LQC), 1000 ng/mL (MQC), and 4000 ng/mL (HQC).[1]

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution in acetonitrile.[4] Some protocols suggest adding the internal standard in a solution of 1% formic acid in acetonitrile to improve stability.[1]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at 4000 g for 5 minutes.[4]

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[6]
Column Temp 40 °C[6]
Injection Vol. 5 µL
Gradient A linear gradient appropriate for the separation of Remdesivir and IS.

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Remdesivir: 603.2 -> 402.2 (Quantifier), 603.2 -> 200.1 (Qualifier)
This compound: 608.2 -> 407.2 (Quantifier)[7]
Collision Gas Argon

Data Presentation: Method Performance Characteristics

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of Remdesivir using this compound as an internal standard.

ParameterResult
Linearity Range 0.5 - 5000 ng/mL[1][3]
Correlation Coefficient (r²) > 0.99[8]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)[9]
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)[9]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[9]
Recovery Consistent and reproducible[10]
Matrix Effect Minimal and compensated by the IS[9]

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_analyte Analytes in Plasma cluster_ms Mass Spectrometer Remdesivir Remdesivir MS_Rem Peak Area (Remdesivir) Remdesivir->MS_Rem Remdesivir_D5 This compound (IS) MS_IS Peak Area (IS) Remdesivir_D5->MS_IS Ratio Calculate Peak Area Ratio (Remdesivir / IS) MS_Rem->Ratio MS_IS->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Remdesivir Concentration Calibration->Concentration

Caption: Logic for quantitation using an internal standard.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of Remdesivir in human plasma using this compound as an internal standard. The protocol is sensitive, specific, and accurate over a wide dynamic range, making it suitable for a variety of research applications, including pharmacokinetic studies and therapeutic drug monitoring. Adherence to this protocol will enable researchers to generate high-quality data for a better understanding of Remdesivir's behavior in vivo.

References

Application Notes and Protocols for the Analysis of Remdesivir in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734™) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity and is a key therapeutic agent in the treatment of infections caused by RNA viruses, including SARS-CoV-2. Accurate quantification of Remdesivir and its primary metabolite, GS-441524, in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and experimental protocols for the preparation of tissue homogenates for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate sample preparation technique is critical to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analytes of interest, thereby enhancing the sensitivity and robustness of the analytical method. The most common techniques employed for the extraction of Remdesivir and its metabolites from tissue homogenates are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). This document outlines the methodologies for each of these techniques.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of Remdesivir and its metabolite GS-441524 in tissue homogenates, primarily focusing on protein precipitation as this is the most widely published method with available data.

ParameterLung TissueReference
Analyte Remdesivir & GS-441524[1][2]
Sample Preparation Method Protein Precipitation with Methanol[1][2]
Calibration Range 50–10,000 ng/mL[1][2]
Internal Standard Heavy-labeled Remdesivir and GS-441524[1][2]
Analytical Method LC-MS/MS[1]

Note: Detailed quantitative data such as extraction recovery and matrix effects for LLE and SPE in tissue homogenates are not as readily available in published literature. The performance of these methods should be validated for the specific tissue matrix being investigated.

Experimental Protocols

Tissue Homogenization (Prerequisite for all extraction methods)

This initial step is critical for ensuring the efficient extraction of the analytes from the tissue matrix.

Materials:

  • Frozen tissue sample

  • Homogenizer with appropriate probes or bead beater

  • Zirconia/silica beads (e.g., 2.3 mm)[1][2]

  • 2 mL homogenization tubes

  • Calibrated balance

  • Cold phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).

  • Cut the tissue into smaller pieces on a cold surface.[2]

  • Transfer the tissue pieces into a 2 mL homogenization tube containing zirconia/silica beads.[1][2]

  • Add a specific volume of cold PBS to the tube to achieve a desired tissue concentration (e.g., 1:3 w/v).

  • Homogenize the sample using a bead beater or other homogenizer until a uniform suspension is obtained. For a bead beater, a typical setting is 4800 rpm for 20-60 seconds.[1][2]

  • Keep the samples on ice throughout the homogenization process to minimize enzymatic degradation.

  • The resulting tissue homogenate is now ready for the extraction procedure.

Protein Precipitation (PPT)

This is a rapid and straightforward method for removing the bulk of proteins from the sample.

Materials:

  • Tissue homogenate

  • Methanol (or Acetonitrile), chilled to -20°C

  • Internal Standard (IS) working solution (heavy-labeled Remdesivir and GS-441524 in methanol)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Vortex mixer

Protocol:

  • Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a clean microcentrifuge tube.

  • Add a large excess of cold precipitation solvent containing the internal standard. For example, add 1000 µL of methanol containing 100 ng/mL of the internal standards for Remdesivir and GS-441524.[1][2]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[1][2]

  • Carefully collect the supernatant, which contains the analytes of interest, and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.[1][2]

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analytes into an immiscible organic solvent.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) working solution

  • Acidic solution (e.g., 0.1 N HCl)

  • Extraction solvent (e.g., Acetonitrile, Ethyl Acetate, or Methyl tert-butyl ether (MTBE))

  • Salting-out agent (e.g., Ammonium Sulfate)

  • Centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Protocol:

  • Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a centrifuge tube.

  • Add the internal standard solution.

  • Add an acidic solution to facilitate protein precipitation and improve extraction efficiency (e.g., 200 µL of 0.1 N HCl).

  • Add the extraction solvent (e.g., 1 mL of Acetonitrile).[3]

  • Add a salting-out agent to force the separation of the aqueous and organic layers (e.g., 2.5 g of Ammonium Sulfate).[3]

  • Vortex the mixture for 2-5 minutes to ensure intimate contact between the phases.[3]

  • Centrifuge at a moderate speed (e.g., 6,000 rpm) for 5-10 minutes to separate the layers.[3]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a known volume (e.g., 100 µL) of the reconstitution solvent.[3]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively retain and elute the analytes.

Materials:

  • Tissue homogenate supernatant (after initial protein precipitation and centrifugation)

  • Internal Standard (IS) working solution

  • SPE cartridges (e.g., polymer-based like ISOLUTE® ENV+ or Oasis HLB)

  • SPE vacuum manifold or positive pressure processor

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in Water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Evaporation system

  • Reconstitution solvent

Protocol:

  • To the supernatant from an initial protein precipitation step (e.g., using acetonitrile), add the internal standard.

  • Condition the SPE cartridge by passing 1 mL of Methanol through it.

  • Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.

  • Load the sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Wash the cartridge with 1 mL of the wash solvent to remove polar interferences.

  • Dry the cartridge bed thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual wash solvent.

  • Elute the analytes by passing 1 mL of the elution solvent through the cartridge. Collect the eluate in a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the reconstitution solvent.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow and Pathway Diagrams

Remdesivir_Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Tissue Sample homogenization 1. Tissue Homogenization (with Zirconia/Silica Beads) start->homogenization end_node LC-MS/MS Analysis homogenate Tissue Homogenate homogenization->homogenate ppt 2a. Add Methanol/ACN + IS homogenate->ppt lle 2b. Add Acid, Extraction Solvent, Salt homogenate->lle spe_ppt Initial PPT & Centrifugation homogenate->spe_ppt ppt_vortex Vortex ppt->ppt_vortex ppt_centrifuge Centrifuge (12,000 rpm) ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_supernatant->end_node lle_vortex Vortex & Centrifuge lle->lle_vortex lle_collect Collect Organic Layer lle_vortex->lle_collect lle_evap Evaporate lle_collect->lle_evap lle_recon Reconstitute lle_evap->lle_recon lle_recon->end_node spe_supernatant Supernatant for SPE spe_ppt->spe_supernatant spe 2c. Condition, Equilibrate, Load spe_supernatant->spe spe_wash Wash spe->spe_wash spe_elute Elute spe_wash->spe_elute spe_evap Evaporate spe_elute->spe_evap spe_recon Reconstitute spe_evap->spe_recon spe_recon->end_node

Caption: Workflow for Remdesivir analysis in tissue homogenates.

Signaling Pathway Diagram (Metabolic Activation)

Remdesivir is a prodrug that requires intracellular metabolic activation to its pharmacologically active triphosphate form.

Remdesivir_Activation_Pathway remdesivir Remdesivir (Prodrug) (GS-5734) metabolite1 Alanine Metabolite (GS-704277) remdesivir->metabolite1 Hydrolysis metabolite2 Phosphoramidate Metabolite remdesivir->metabolite2 Hydrolysis enzyme1 Carboxylesterase 1 (CES1) gs441524_mp GS-441524 Monophosphate metabolite2->gs441524_mp Phosphoramidase Activity enzyme2 Cathepsin A (CatA) gs441524_dp GS-441524 Diphosphate gs441524_mp->gs441524_dp Phosphorylation enzyme3 HINT1 gs441524_tp Active Triphosphate (GS-443902) gs441524_dp->gs441524_tp inhibition Inhibits Viral RNA Polymerase gs441524_tp->inhibition enzyme1->metabolite1 enzyme2->metabolite2 enzyme3->gs441524_mp enzyme4 Kinases enzyme4->gs441524_dp enzyme4->gs441524_tp

Caption: Metabolic activation pathway of Remdesivir.

References

Application Notes and Protocols for the Quantitative Analysis of Remdesivir Metabolites with Remdesivir-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (RDV) is a broad-spectrum antiviral prodrug that has demonstrated efficacy against a range of RNA viruses, including SARS-CoV-2.[1][2] As a prodrug, Remdesivir undergoes extensive intracellular metabolism to form its pharmacologically active nucleoside triphosphate metabolite, GS-443902.[3][4][5] The primary metabolite observed in plasma is the nucleoside analog GS-441524.[6][7] Accurate quantification of Remdesivir and its key metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action.

This document provides detailed application notes and protocols for the quantitative analysis of Remdesivir and its major metabolite, GS-441524, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Remdesivir-D5 as an internal standard.

Metabolic Pathway of Remdesivir

Remdesivir is designed to be efficiently taken up by target cells, where it is converted into its active form. The metabolic activation of Remdesivir involves several enzymatic steps. Initially, Remdesivir is hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to form an alanine intermediate metabolite (GS-704277).[3][4] This intermediate is then hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the nucleoside monophosphate.[3][4] Subsequent phosphorylation by cellular kinases produces the active nucleoside triphosphate, GS-443902.[3][4][5] Dephosphorylation of the monophosphate form leads to the formation of the nucleoside analog GS-441524, which is the main metabolite detected in systemic circulation.[5]

Remdesivir_Metabolism RDV Remdesivir (RDV) MetX Alanine Metabolite (GS-704277) RDV->MetX NMP Nucleoside Monophosphate MetX->NMP NTP Active Nucleoside Triphosphate (GS-443902) NMP->NTP Cellular Kinases NS Nucleoside (GS-441524) NMP->NS

Caption: Metabolic pathway of Remdesivir.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines a common protein precipitation method for extracting Remdesivir and its metabolites from human plasma.

Materials:

  • Human plasma samples (K2EDTA)

  • Remdesivir, GS-441524, and this compound analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), reagent grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Internal Standard (IS) Spiking Solution Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Dilute the stock solution with a mixture of acetonitrile and 1% formic acid to achieve a final working concentration (e.g., 0.5 ng/mL).[8]

Sample Preparation Procedure:

  • Allow plasma samples to thaw at room temperature.

  • To stabilize the analytes, especially Remdesivir, it is crucial to acidify the plasma samples.[1][2] A common approach is to add a solution of formic acid to the plasma.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add a specific volume of the internal standard spiking solution containing this compound.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture thoroughly for approximately 30 seconds.

  • Centrifuge the samples at a high speed (e.g., 4200 rpm) for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • The extract can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent, such as 100 µL of water with 0.1% acetic acid, before injection.[6]

Sample_Preparation_Workflow Plasma 50 µL Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitate Add 200 µL Cold Acetonitrile (Protein Precipitation) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge (10 min, 4200 rpm) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Sample preparation workflow.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase column, such as a Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 µm) or an Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm), is suitable for separating Remdesivir and its metabolites.[2][8]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation. An example gradient is as follows:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-8.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ion transitions for each analyte and the internal standard need to be optimized on the specific mass spectrometer being used. Representative transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Remdesivir603.2402.2
GS-441524292.1136.1
This compound608.2407.2

Note: The optimal collision energy and other MS parameters should be determined empirically for the instrument in use.

Quantitative Data Summary

The following tables summarize typical calibration curve ranges and performance data for the quantification of Remdesivir and GS-441524 in human plasma.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Remdesivir0.5 - 5000> 0.99
GS-4415245 - 500> 0.99
Data synthesized from multiple sources for illustrative purposes.[7][8]

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Remdesivir LLOQ0.5< 15< 1585 - 115
Low1.5< 10< 1090 - 110
Mid1000< 10< 1090 - 110
High4000< 10< 1090 - 110
GS-441524 LLOQ5< 15< 1585 - 115
Low15< 10< 1090 - 110
Mid200< 10< 1090 - 110
High400< 10< 1090 - 110
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Acceptance criteria are based on FDA bioanalytical method validation guidelines.[8]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the simultaneous quantification of Remdesivir and its primary metabolite, GS-441524, in human plasma. The protocol is sensitive, specific, and can be readily implemented in a research or clinical laboratory setting for pharmacokinetic and therapeutic drug monitoring studies. Careful attention to sample handling, particularly plasma acidification, is critical for ensuring the stability and accurate measurement of Remdesivir.

References

Application Notes and Protocols for the Use of Remdesivir-D5 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir is a broad-spectrum antiviral agent, functioning as a nucleotide analog prodrug.[1] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1] The deuterated analog, Remdesivir-D5, serves as an invaluable tool in high-throughput screening (HTS) campaigns, primarily as an internal standard for accurate quantification of the parent compound in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and matrix effects, thereby ensuring the reliability and reproducibility of HTS data.[2]

These application notes provide detailed protocols for utilizing this compound in HTS assays, from cell-based antiviral screening to bioanalytical quantification. The methodologies described are intended to guide researchers in the discovery and development of novel antiviral therapeutics.

Data Presentation

The following tables summarize the quantitative data for Remdesivir's antiviral activity against various coronaviruses, as determined by different in vitro assays. This data is essential for establishing baseline efficacy and for the validation of new HTS assays.

Table 1: Antiviral Activity of Remdesivir against Human Coronaviruses

Virus StrainCell LineAssay TypeEndpointEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)
HCoV-229EMRC-5Cytopathic Effect (CPE)Cell Viability0.07[3]> 2.0[3]> 28.6[3]
HCoV-OC43HCT-8Focus-Forming AssayViral Foci Reduction0.2[2]≥215[2]>1075
HCoV-OC43NHBEVirus Yield ReductionViral Titer Reduction0.1[2]≥215[2]>2150
SARS-CoV-2Vero E6CPECell Viability0.32 - 9.8 (depending on treatment duration and variant)[4]> 100[4]> 312[4]
SARS-CoV-2Human Airway Epithelial CellsNot SpecifiedNot Specified0.00991.7 to >20>170 to >2000

Table 2: Antiviral Activity of Remdesivir against SARS-CoV-2 Variants in Vero E6 Cells (72h treatment)

SARS-CoV-2 VariantIC50 (µM)[4]
2019-nCoV0.32
Alpha0.32
Beta0.5
Gamma0.4
Delta0.59
Omicron0.51

Experimental Protocols

Cell-Based High-Throughput Screening (HTS) Assay for Antiviral Activity

This protocol describes a general workflow for a cell-based HTS assay to identify inhibitors of viral replication, using a cytopathic effect (CPE) reduction format. Remdesivir is used as a positive control.

Materials:

  • Vero E6, HCT-8, or other susceptible cell lines

  • High-glucose Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Viral stock of interest (e.g., SARS-CoV-2)

  • Test compounds and Remdesivir (positive control) dissolved in DMSO

  • 384-well clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Automated liquid handling systems

  • Plate reader capable of luminescence detection

Protocol:

  • Cell Plating:

    • Culture and expand the chosen cell line using standard cell culture techniques.

    • On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to a concentration of 5 x 10^4 cells/mL.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a dilution series of the test compounds and Remdesivir in DMSO.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates. Include DMSO-only wells as a negative control.

  • Viral Infection:

    • Prepare a dilution of the viral stock in an appropriate medium to achieve a multiplicity of infection (MOI) of 0.01.

    • Add 10 µL of the diluted virus to each well, except for the mock-infected control wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assay Readout (CPE Reduction):

    • After the incubation period, equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the mock-infected (100% viability) and virus-infected (0% viability) controls.

    • Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 (half-maximal effective concentration) for each compound.

    • Similarly, perform a cytotoxicity assay in the absence of the virus to determine the CC50 (half-maximal cytotoxic concentration).

    • Calculate the Selectivity Index (SI = CC50/EC50).

LC-MS/MS Quantification of Remdesivir using this compound Internal Standard

This protocol outlines the sample preparation and LC-MS/MS analysis for the quantification of Remdesivir from cell lysates or other biological matrices generated from HTS assays.

Materials:

  • Cell lysates or other biological samples from the HTS assay

  • This compound internal standard solution (in acetonitrile)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • 96-well deep-well plates for sample precipitation

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase analytical column

Protocol:

  • Sample Preparation:

    • To 50 µL of cell lysate in a 96-well deep-well plate, add 150 µL of cold acetonitrile containing this compound at a known concentration (e.g., 10 ng/mL).

    • Seal the plate and vortex for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate Remdesivir from matrix components (e.g., 5% B to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions (Positive Ion Mode):

      • Monitor the following MRM transitions:

        • Remdesivir: e.g., m/z 603.2 → 402.1

        • This compound: e.g., m/z 608.2 → 407.1

      • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Integrate the peak areas for both Remdesivir and this compound.

    • Calculate the peak area ratio (Remdesivir / this compound).

    • Generate a calibration curve by plotting the peak area ratio against the concentration of Remdesivir standards.

    • Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of Remdesivir and this compound in HTS assays.

G Coronavirus RNA Replication and Inhibition by Remdesivir cluster_host_cell Host Cell cluster_inhibition Mechanism of Inhibition Entry Viral Entry Uncoating Uncoating & Genome Release (+ssRNA) Entry->Uncoating Translation Translation of Viral Polyproteins (nsp1-16) Uncoating->Translation Proteolysis Proteolytic Cleavage Translation->Proteolysis Replicase Formation of Replicase-Transcriptase Complex (RTC) (including RdRp) Proteolysis->Replicase Replication RNA Replication (+ssRNA -> -ssRNA -> +ssRNA) Replicase->Replication Transcription Subgenomic RNA Transcription Replicase->Transcription Assembly Virion Assembly Replication->Assembly Viral_Proteins Translation of Structural Proteins Transcription->Viral_Proteins Viral_Proteins->Assembly Release Virion Release Assembly->Release Remdesivir Remdesivir (Prodrug) RDV_TP Remdesivir Triphosphate (Active Form) Remdesivir->RDV_TP Intracellular Metabolism RDV_TP->Replication Inhibits RdRp (Delayed Chain Termination)

Caption: Coronavirus replication cycle and the mechanism of action of Remdesivir.

G HTS Workflow for Antiviral Compound Screening cluster_assay Cell-Based Assay cluster_analysis Data Analysis Plate_Cells Plate Cells (e.g., Vero E6 in 384-well plate) Add_Compounds Add Test Compounds & Controls (Remdesivir, DMSO) Plate_Cells->Add_Compounds Infect_Cells Infect with Virus (e.g., SARS-CoV-2) Add_Compounds->Infect_Cells Incubate Incubate (48-72 hours) Infect_Cells->Incubate Readout Assay Readout (e.g., Cell Viability) Incubate->Readout Data_Normalization Data Normalization Readout->Data_Normalization Dose_Response Dose-Response Curve Fitting Data_Normalization->Dose_Response Calculate_Parameters Calculate EC50, CC50, SI Dose_Response->Calculate_Parameters Hit_Identification Hit Identification Calculate_Parameters->Hit_Identification

Caption: High-throughput screening workflow for antiviral drug discovery.

G LC-MS/MS Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample_Aliquot Aliquot Sample (e.g., 50 µL cell lysate) Add_IS Add Internal Standard (this compound in ACN) Sample_Aliquot->Add_IS Precipitate Protein Precipitation (Vortex) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Inject Inject Sample Transfer_Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Calculate_Ratio Calibration_Curve Generate Calibration Curve Calculate_Ratio->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for sample preparation and LC-MS/MS analysis using an internal standard.

References

Application Note: Quantitative Analysis of Remdesivir in Bronchoalveolar Lavage Fluid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of remdesivir in human bronchoalveolar lavage fluid (BALF). Remdesivir is a nucleotide analog prodrug that exhibits broad-spectrum antiviral activity and was the first antiviral drug approved by the FDA for the treatment of COVID-19.[1] Monitoring its concentration in the lungs, the primary site of infection for respiratory viruses, is crucial for pharmacokinetic studies and understanding its therapeutic efficacy. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Introduction

Remdesivir (RDV) is an adenosine nucleotide prodrug that inhibits viral RNA-dependent RNA polymerase, leading to premature termination of RNA transcription.[1] Following intravenous administration, it is rapidly distributed into tissues and metabolized into its active nucleoside triphosphate form.[1][2] Given that the lungs are the primary target for viruses like SARS-CoV-2, measuring the concentration of remdesivir directly in BALF provides critical insights into its pulmonary disposition and potential for viral inhibition at the site of infection.

While numerous methods exist for quantifying remdesivir in plasma and serum, this document outlines a robust protocol specifically tailored for the complexities of BALF.[3][4] The method utilizes a straightforward protein precipitation step for sample cleanup, followed by analysis using a highly sensitive LC-MS/MS system.

Metabolic Pathway of Remdesivir

Remdesivir is a prodrug that undergoes intracellular metabolism to form its pharmacologically active nucleoside triphosphate analog. The process involves initial hydrolysis by esterases to form an intermediate metabolite, which is then phosphorylated to the active form. The primary metabolite detected in systemic circulation is GS-441524.[5][6]

Remdesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV_ext Remdesivir (Prodrug) RDV_int Remdesivir RDV_ext->RDV_int Cellular Uptake GS_704277 Alanine Metabolite (GS-704277) RDV_int->GS_704277 Esterases RMP Remdesivir Monophosphate (RMP) GS_704277->RMP Phosphorylation RDP Remdesivir Diphosphate (RDP) RMP->RDP Kinases RTP Remdesivir Triphosphate (Active Form) RDP->RTP Kinases RdRp Viral RNA Polymerase RTP->RdRp Inhibits Termination Chain Termination (Inhibition of Viral Replication) RdRp->Termination Workflow A 1. BALF Sample Collection (50 µL) B 2. Add Internal Standard (e.g., Remdesivir-d5) A->B C 3. Protein Precipitation (Add 200 µL Acetonitrile) B->C D 4. Vortex Mix (1 minute) C->D E 5. Centrifuge (10 min @ 12,000 rpm) D->E F 6. Collect Supernatant E->F G 7. Inject into LC-MS/MS System F->G

References

Application Notes and Protocols for the Quantification of Remdesivir in Biological Matrices using Remdesivir-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity, notably used in the treatment of COVID-19. Accurate quantification of Remdesivir in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as Remdesivir-D5, is essential for correcting matrix effects and variabilities in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. These application notes provide detailed protocols for the preparation of standards and the spiking of this compound into various biological matrices, including plasma, serum, and tissue homogenates, to ensure accurate and precise quantification of Remdesivir.

Materials and Reagents

  • Remdesivir reference standard

  • This compound (deuterated internal standard)

  • Biological matrices (e.g., human plasma, serum, lung tissue, liver tissue, kidney tissue)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Zirconia/silica beads (for tissue homogenization)

  • Protein precipitation solvent (e.g., ACN with 1% FA)

Preparation of Stock and Working Solutions

Remdesivir and this compound Stock Solutions

Prepare master stock solutions of both Remdesivir and this compound at a concentration of 1 mg/mL in DMSO.[1] These stock solutions should be stored at -80°C when not in use to ensure stability.

Remdesivir Working Solutions for Calibration and Quality Control

Serially dilute the Remdesivir master stock solution with an appropriate solvent (e.g., DMSO or a mixture of ACN and water) to prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples. The concentration of these working solutions will depend on the desired calibration range for the specific biological matrix.

This compound Internal Standard (IS) Working Solution

Dilute the this compound master stock solution with the protein precipitation solvent (e.g., ACN with 1% FA) to a final concentration suitable for spiking into the biological matrix samples. A commonly used concentration for the IS working solution is 0.5 ng/mL.[1] This solution should also be stored at -80°C.

Experimental Protocols for Spiking this compound

Plasma and Serum

This protocol is designed for the preparation of calibration standards and quality control samples in plasma or serum.

Protocol:

  • Dispense a known volume (e.g., 100 µL) of blank plasma or serum into appropriately labeled microcentrifuge tubes.

  • Spike a small volume (e.g., 5 µL) of the Remdesivir working solutions into the corresponding tubes to achieve the desired concentrations for the calibration curve and QC levels. Ensure the final concentration of the organic solvent from the spiking solution is low (typically ≤5%) to avoid protein precipitation at this stage.

  • Vortex mix the samples gently for 10-15 seconds.

  • Add a larger volume (e.g., 300 µL) of the this compound internal standard working solution (in protein precipitation solvent) to each tube (except for blank matrix samples). The addition of this solution will initiate protein precipitation.

  • Vortex mix the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., >12,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Workflow for Spiking this compound into Plasma/Serum

G A Blank Plasma/Serum B Spike Remdesivir Working Solutions A->B C Add this compound IS in Precipitation Solvent B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F

Caption: Workflow for preparing plasma/serum samples.

Tissue Homogenates (Lung, Liver, Kidney)

This protocol provides a general framework for tissue sample preparation. Specific homogenization and extraction parameters may need to be optimized for different tissue types.

Protocol:

  • Accurately weigh a portion of the tissue (e.g., 100 mg) and place it in a 2 mL tube containing homogenization beads (e.g., 3.5 g of 2.3 mm zirconia/silica beads).[2]

  • Add a specific volume of a suitable buffer (e.g., PBS) to achieve a desired tissue-to-buffer ratio (e.g., 1:4 w/v).

  • Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is obtained.

  • For the preparation of calibration standards and QC samples, spike the Remdesivir working solutions into aliquots of the blank tissue homogenate.

  • Add a volume of the this compound internal standard working solution (in protein precipitation solvent, e.g., 1000 µL of methanol containing 100 ng/mL IS) to the homogenate samples.[2]

  • Vortex mix the samples vigorously for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., >12,000 rpm) for 15 minutes to pellet tissue debris and precipitated proteins.[2]

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Workflow for Spiking this compound into Tissue Homogenates

G A Weigh Tissue B Homogenize in Buffer A->B C Spike Remdesivir & this compound IS B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F

Caption: Workflow for preparing tissue homogenate samples.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Remdesivir in biological matrices using this compound as an internal standard.

Table 1: Calibration and Linearity in Human Plasma

ParameterValueReference
Calibration Range0.5 - 5000 ng/mL[1]
Regression ModelQuadratic, 1/x² weighting[1]
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision in Human Plasma

QC LevelConcentration (ng/mL)Within-run Precision (%CV)Between-run Precision (%CV)Accuracy (%)Reference
LLOQ0.5< 5.2< 9.885-115[1]
Low QC1.5< 5.2< 9.885-115[1]
Mid QC1000< 5.2< 9.885-115[1]
High QC4000< 5.2< 9.885-115[1]

Table 3: Stability of Remdesivir in Human Plasma

ConditionDurationStability (% Deviation)Reference
Bench-top (Room Temp)4 hours< 8%[1]
Autosampler (6°C)24 hours< 3%[1]
Freeze-Thaw (-80°C to RT)4 cyclesWithin acceptable limits[1]
Long-term (-80°C)5 monthsStable[1]

Table 4: Extraction Efficiency and Matrix Effect in Human Plasma

ParameterValueReference
Extraction Efficiency~77%[1]
Matrix Effect~123% (compensated by IS)[1]

Table 5: Calibration Range in Hamster Lung Tissue

ParameterValueReference
Calibration Range50 - 10,000 ng/mL[2]

Note: Detailed validation data for tissue homogenates other than lung are not widely available in the public literature. The provided lung tissue data is from a hamster model. Researchers should perform their own comprehensive method validation for each specific tissue matrix and species of interest.

Signaling Pathway and Bioanalytical Relationship

The accurate quantification of Remdesivir is a critical component in understanding its overall mechanism of action and pharmacokinetic profile.

Logical Relationship of Bioanalysis in Drug Development

G cluster_0 Preclinical & Clinical Studies cluster_1 Bioanalytical Workflow cluster_2 Pharmacokinetic & Pharmacodynamic Modeling A Drug Administration B Biological Sample Collection A->B C Sample Preparation (Spiking IS) B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Concentration-Time Profile E->F G PK/PD Modeling F->G H Dose Optimization G->H

Caption: Role of bioanalysis in pharmacokinetic studies.

Conclusion

The protocols outlined in these application notes provide a robust framework for the accurate and precise quantification of Remdesivir in various biological matrices using this compound as an internal standard. Adherence to these detailed methodologies, coupled with thorough validation for each specific matrix, will ensure high-quality data for researchers, scientists, and drug development professionals. The use of a deuterated internal standard is paramount in mitigating matrix-associated variabilities, thereby enhancing the reliability of bioanalytical results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Remdesivir-D5 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Remdesivir-D5 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to poor signal intensity during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal intensity for this compound?

Poor signal intensity for this compound can stem from several factors, broadly categorized as:

  • Matrix Effects: Interference from endogenous components in the sample matrix (e.g., plasma, serum) can suppress or enhance the ionization of this compound.[1][2][3]

  • Suboptimal Mass Spectrometry Parameters: Incorrect settings for the ion source (e.g., capillary voltage, gas flow) or compound-specific parameters (e.g., cone voltage, collision energy) can significantly reduce signal.[1]

  • Sample Degradation: Remdesivir is known to be unstable in certain matrices, such as plasma, at room temperature.[4][5][6] Improper sample handling and storage can lead to degradation and a subsequent loss of signal.

  • Inefficient Sample Preparation: Poor extraction recovery during sample preparation will result in less analyte reaching the mass spectrometer.[1][7]

  • Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or inadequate retention can all contribute to a reduced signal-to-noise ratio.[1][4]

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity.[8]

Q2: How can I determine if matrix effects are impacting my this compound signal?

Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a common issue.[1][2][3] You can assess matrix effects by comparing the peak area of this compound in a post-extraction spiked sample (analyte added to the matrix extract after extraction) to the peak area of a pure solution of this compound at the same concentration.

A significant difference in peak areas indicates the presence of matrix effects. A lower peak area in the matrix sample suggests ion suppression, while a higher peak area suggests ion enhancement.

Q3: My this compound signal is inconsistent across different sample lots. What could be the cause?

Variability between different lots of biological matrix is a known phenomenon.[1] This can be due to differences in the endogenous composition of the matrix, leading to varying degrees of matrix effects. To mitigate this, it is recommended to evaluate the method in multiple lots of the matrix during method development and validation.

Q4: Can the use of a deuterated internal standard like this compound completely eliminate issues with signal variability?

While stable isotope-labeled internal standards like this compound are the gold standard for correcting variability, they may not always perfectly compensate for all issues.[3][9][10][11] Differential matrix effects can occur where the analyte and the internal standard are affected differently by matrix components, especially if they have slightly different retention times.[3] It is crucial to ensure co-elution of the analyte and internal standard to minimize this effect.

Troubleshooting Guides

Guide 1: Systematic Investigation of Poor Signal Intensity

This guide provides a step-by-step workflow to diagnose the root cause of low this compound signal.

PoorSignalTroubleshooting start Start: Poor this compound Signal check_ms 1. Verify MS Performance (Tune & Calibrate) start->check_ms check_is_solution 2. Analyze Fresh IS Solution (Direct Infusion or LC-MS) check_ms->check_is_solution MS Performance OK no_signal No Signal check_is_solution->no_signal check_sample_prep 3. Evaluate Sample Preparation (Extraction Recovery) low_recovery Low Recovery? check_sample_prep->low_recovery check_matrix_effects 4. Investigate Matrix Effects matrix_effect_present Matrix Effect? check_matrix_effects->matrix_effect_present check_chromatography 5. Assess Chromatography poor_peak_shape Poor Peak Shape? check_chromatography->poor_peak_shape solution Solution Identified no_signal->check_ms No (Re-evaluate MS) signal_ok Signal OK no_signal->signal_ok Yes signal_ok->check_sample_prep low_recovery->check_sample_prep Yes (Optimize Extraction) low_recovery->check_matrix_effects No matrix_effect_present->check_matrix_effects Yes (Modify Chromatography/Cleanup) matrix_effect_present->check_chromatography No poor_peak_shape->check_chromatography Yes (Optimize LC Method) poor_peak_shape->solution No

Caption: A flowchart for systematic troubleshooting of poor this compound signal.

Guide 2: Differentiating Between Sample Preparation and Matrix Effects

This decision tree helps to pinpoint whether the issue lies with the extraction efficiency or with matrix-induced signal suppression/enhancement.

PrepVsMatrix start Start: Low Signal in Sample prep_post_spike Prepare Post-Extraction Spiked Sample start->prep_post_spike compare_areas Compare Peak Area: Post-Spike vs. Pure Standard prep_post_spike->compare_areas matrix_issue Conclusion: Matrix Effect is the Primary Issue compare_areas->matrix_issue Area(Post-Spike) << Area(Standard) (Ion Suppression) compare_areas->matrix_issue Area(Post-Spike) >> Area(Standard) (Ion Enhancement) prep_issue Conclusion: Inefficient Sample Prep is the Primary Issue compare_areas->prep_issue Area(Post-Spike) ≈ Area(Standard) combined_issue Conclusion: Both Sample Prep and Matrix Effects are Contributing prep_issue->combined_issue If signal in pre-extraction spike is still low

Caption: Decision tree to distinguish between sample preparation and matrix effect issues.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.[1]

  • This compound stock solution.

  • Mobile phase solutions.

  • Sample preparation reagents (e.g., acetonitrile with 1% formic acid for protein precipitation).[1]

Procedure:

  • Prepare Sample Set A (Post-Extraction Spike):

    • Extract aliquots of the blank matrix using your established sample preparation protocol.

    • After the final extraction step (e.g., after protein precipitation and centrifugation), spike the resulting supernatant with this compound to a known concentration.

  • Prepare Sample Set B (Neat Solution):

    • Prepare a solution of this compound in the mobile phase at the same final concentration as Sample Set A.

  • LC-MS/MS Analysis:

    • Inject and analyze both sets of samples using your LC-MS/MS method.

  • Data Analysis:

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Evaluation of Extraction Recovery

Objective: To determine the efficiency of the sample preparation method in extracting this compound from the matrix.

Materials:

  • Blank biological matrix.

  • This compound stock solution.

  • Sample preparation reagents.

Procedure:

  • Prepare Sample Set 1 (Pre-Extraction Spike):

    • Spike aliquots of the blank matrix with this compound to a known concentration.

    • Process these samples using your full sample preparation protocol.

  • Prepare Sample Set 2 (Post-Extraction Spike):

    • Process aliquots of the blank matrix using your sample preparation protocol.

    • Spike the resulting extract with this compound to the same concentration as in Set 1.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples.

  • Data Analysis:

    • Calculate the extraction recovery using the formula:

      • Extraction Recovery (%) = (Peak Area in Set 1 / Peak Area in Set 2) * 100

Quantitative Data Summary

The following tables provide typical starting parameters for the analysis of Remdesivir. These should be optimized for your specific instrument and application.

Table 1: Example Mass Spectrometry Parameters for Remdesivir and this compound

ParameterRemdesivirThis compoundReference
Precursor Ion (m/z)603.2608.2[12]
Product Ion (m/z)402.1407.1[12]
Cone Voltage (V)3612[1]
Capillary Voltage (kV)2.02.0[1]
Source Temperature (°C)150150[1]
Desolvation Temp. (°C)450450[1]

Table 2: Example Liquid Chromatography Parameters

ParameterValueReference
ColumnPhenomenex® Synergi™ HPLC Fusion-RP (100 x 2 mm, 4 µm)[1]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase B0.1% Formic Acid in Acetonitrile[1]
Flow Rate (mL/min)0.4[1]
GradientGradient elution is typically used.[1]

Note on Sample Stability: Remdesivir in plasma is unstable at room temperature and even at 4°C over 24 hours.[5][6] It is recommended to acidify plasma samples with formic acid to improve stability and to store them at -70°C or lower.[5]

By following these guides and protocols, researchers can systematically troubleshoot and resolve issues of poor signal intensity for this compound, leading to more robust and reliable bioanalytical data.

References

optimizing chromatographic separation of Remdesivir and Remdesivir-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the chromatographic separation of Remdesivir and its deuterated internal standard, Remdesivir-D5.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC and LC-MS/MS analysis of Remdesivir and this compound.

Question: Why am I observing poor peak shape (tailing or fronting) for Remdesivir?

Answer:

Peak tailing or fronting for Remdesivir can be attributed to several factors:

  • Secondary Interactions: Residual silanols on silica-based columns can interact with the basic functional groups of Remdesivir, leading to peak tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Remdesivir, it can result in inconsistent ionization and asymmetrical peaks.

  • Sample Overload: Injecting too concentrated a sample can saturate the column, causing peak fronting.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

    • Consider using a buffered mobile phase to maintain a consistent pH.

  • Column Selection and Care:

    • Use a high-quality, end-capped C18 or a phenyl-hexyl column to minimize silanol interactions.

    • If peak tailing persists, consider a column with a different stationary phase, such as RP-Amide.

    • Ensure the column is properly conditioned and cleaned.

  • Sample Concentration:

    • Dilute the sample to an appropriate concentration to avoid overloading the column.

  • Check for System Issues:

    • Inspect for extra-column volume in tubing and fittings, which can contribute to peak broadening.

Question: I am experiencing significant signal variability or poor sensitivity for Remdesivir. What could be the cause?

Answer:

Signal variability and low sensitivity in Remdesivir analysis are often linked to its stability and matrix effects.

  • Analyte Instability: Remdesivir is a prodrug and can be unstable in certain matrices, such as plasma, leading to its degradation and conversion to its metabolite, GS-441524.[1]

  • Matrix Effects: The sample matrix, particularly in bioanalysis, can significantly impact the ionization of Remdesivir in the mass spectrometer, leading to either signal enhancement or suppression. A study has reported a significant matrix effect that enhanced the Remdesivir signal.[2]

  • Suboptimal MS Parameters: Incorrect mass spectrometry settings can lead to poor detection.

Troubleshooting Steps:

  • Sample Stabilization:

    • For plasma samples, acidification with formic acid immediately after collection is crucial to prevent the hydrolysis of Remdesivir.[1][3]

  • Internal Standard Usage:

    • The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for matrix effects and variability in sample preparation and instrument response.[4]

  • Sample Preparation:

    • Employ a robust sample preparation technique like protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components.

  • MS Parameter Optimization:

    • Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows) and collision energy, to achieve the best signal for Remdesivir and this compound.

Question: I am observing carryover of Remdesivir in my blank injections. How can I resolve this?

Answer:

Carryover, where the analyte from a previous injection appears in a subsequent blank, is a common issue with Remdesivir due to its properties.[3]

Troubleshooting Steps:

  • Injector and System Cleaning:

    • Implement a rigorous needle wash protocol using a strong organic solvent or a mixture of solvents that effectively solubilizes Remdesivir.

    • Consider separate injections for high-concentration samples and blanks to minimize carryover.[3]

  • LC Method Optimization:

    • Incorporate a high-organic wash step at the end of each gradient run to ensure all of the analyte is eluted from the column before the next injection.

  • Hardware Considerations:

    • Inspect the injector, rotor seal, and sample loop for any potential sources of carryover.

Frequently Asked Questions (FAQs)

Q1: What are the recommended column types for Remdesivir and this compound separation?

A1: C18 columns are widely used and have demonstrated good performance.[5] Other stationary phases like RP-Amide and Phenyl-Hexyl have also been shown to provide appropriate retention and peak shape for Remdesivir. The choice of column will depend on the specific matrix and the desired separation from other components.

Q2: What is a typical mobile phase composition for the analysis of Remdesivir?

A2: A common mobile phase consists of a mixture of acetonitrile and water, often with an additive like formic acid (typically 0.1%) to improve peak shape and ionization efficiency in LC-MS applications. Gradient elution is frequently employed to achieve optimal separation.

Q3: Why is a deuterated internal standard like this compound important for this analysis?

A3: A deuterated internal standard is crucial for accurate and precise quantification, especially in complex biological matrices. It co-elutes with the analyte and has very similar chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[4]

Q4: Are there any known stability issues with Remdesivir during sample handling and storage?

A4: Yes, Remdesivir is a prodrug and can be unstable in plasma, readily converting to its metabolite.[1] It is recommended to stabilize plasma samples with formic acid immediately after collection and store them at low temperatures (e.g., -70°C) to minimize degradation.[3]

Q5: What are the typical mass transitions (m/z) for Remdesivir and this compound in MS/MS detection?

A5: While specific transitions can vary slightly based on the instrument and source conditions, commonly used precursor ions are around m/z 603 for Remdesivir and m/z 608 for this compound in positive ionization mode. The product ions will depend on the fragmentation pattern.

Experimental Protocols

Representative LC-MS/MS Method for Remdesivir and this compound in Human Plasma

This protocol is a generalized example based on published methods.[4]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add a known concentration of this compound internal standard.

  • Add 150 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate
Injection Volume 5 µL
Column Temp. 40 °C

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Remdesivir Transition e.g., m/z 603.2 -> 402.1
This compound Transition e.g., m/z 608.2 -> 407.1
Source Temp. 500 °C
Spray Voltage 3500 V

Data Presentation

Table 1: Comparison of Published LC-MS/MS Methods for Remdesivir Quantification

ParameterMethod 1Method 2Method 3
Reference Nguyen et al.[4]Xiao et al.[3]Alvarez et al.
Matrix Human PlasmaHuman PlasmaPlasma
Column Phenomenex Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm)Kinetex® 2.6 µm Polar C18 100A (100 × 2.1 mm)
Internal Standard This compoundNot SpecifiedRemdesivir-13C6
Linearity Range (ng/mL) 0.5 - 50004 - 40001 - 5000 (µg/L)
Precision (%CV) < 9.8%< 6.6%< 14.7%
Accuracy (%Bias) Within ±15%Within ±11.5%89.6 - 110.2%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile + Formic Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Remdesivir Calibrate->Quantify

Caption: Experimental workflow for the quantification of Remdesivir.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity / Variability cluster_carryover Carryover Issues Problem Chromatographic Problem Observed Peak_Shape Tailing or Fronting Problem->Peak_Shape Sensitivity Poor Signal Problem->Sensitivity Carryover Analyte in Blank Problem->Carryover Sol_Peak_Shape1 Optimize Mobile Phase pH Peak_Shape->Sol_Peak_Shape1 Sol_Peak_Shape2 Check Column Performance Peak_Shape->Sol_Peak_Shape2 Sol_Peak_Shape3 Adjust Sample Concentration Peak_Shape->Sol_Peak_Shape3 Sol_Sensitivity1 Ensure Sample Stability (Acidify) Sensitivity->Sol_Sensitivity1 Sol_Sensitivity2 Use Internal Standard Sensitivity->Sol_Sensitivity2 Sol_Sensitivity3 Optimize MS Parameters Sensitivity->Sol_Sensitivity3 Sol_Carryover1 Improve Injector Wash Protocol Carryover->Sol_Carryover1 Sol_Carryover2 Add Column Wash Step in Gradient Carryover->Sol_Carryover2

Caption: Troubleshooting logic for common Remdesivir analysis issues.

References

Technical Support Center: Quantification of Remdesivir using Remdesivir-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Remdesivir-D5 as an internal standard for the quantification of Remdesivir by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Analyte/Internal Standard (IS) Response Inconsistent sample preparation (e.g., protein precipitation, extraction).Ensure precise and consistent pipetting of plasma, precipitation solvent, and internal standard. Vortex all samples for the same duration and at the same speed. Use a phospholipid removal procedure if significant matrix effects are observed.[1]
Instability of Remdesivir in the biological matrix.Acidify plasma samples with formic acid immediately after collection to prevent hydrolysis of Remdesivir to its metabolites.[2] Store samples at -70°C for long-term stability.[2]
Inconsistent instrument performance.Perform system suitability tests before each run. Check for fluctuations in spray stability, source temperature, and gas flows.
Poor Peak Shape or Tailing Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]
Column degradation or contamination.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Sample solvent incompatible with the mobile phase.Ensure the final sample solvent is similar in composition to the initial mobile phase to prevent peak distortion.
Significant Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts).Utilize a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[1][4] Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or phospholipid removal plates.[5] Optimize chromatographic separation to resolve Remdesivir from interfering matrix components.
Ion source contamination.Clean the ion source regularly according to the manufacturer's protocol.
Carryover of Analyte or Internal Standard Adsorption of the analyte to surfaces in the autosampler or LC system.Optimize the autosampler wash solution. A strong organic solvent, sometimes with acid or base, is often effective. Inject blank samples after high concentration standards or samples to assess and mitigate carryover.[2]
High concentration samples injected prior to low concentration samples.Randomize the injection sequence where possible, or inject a series of blank samples after the highest calibrator.
Inconsistent or Low Recovery Inefficient extraction procedure.Evaluate different protein precipitation solvents (e.g., acetonitrile, methanol) or consider solid-phase extraction (SPE) for more complex matrices. Ensure the pH of the sample and extraction solvent are optimized for Remdesivir's chemical properties.
Analyte degradation during sample processing.Keep samples on ice or at a controlled low temperature during processing. Minimize the time between sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the quantification of Remdesivir?

A stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for quantitative LC-MS/MS analysis. Because it has a very similar chemical structure and physicochemical properties to Remdesivir, it co-elutes chromatographically and experiences nearly identical effects from the sample matrix (ion suppression or enhancement) and variations in sample preparation and instrument response.[1][6] This co-behavior allows for accurate correction of these potential sources of error, leading to higher precision and accuracy in the final concentration measurement.

Q2: What are "matrix effects" and how do they impact Remdesivir quantification?

Matrix effects are the alteration of ionization efficiency for the analyte of interest due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[7] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[8][9] For Remdesivir, phospholipids and other endogenous components in plasma can interfere with its ionization in the mass spectrometer source.[1] Using this compound helps to compensate for these effects, as both the analyte and the internal standard are affected similarly.[1]

Q3: What are the typical validation parameters I should assess for a bioanalytical method for Remdesivir according to regulatory guidelines (FDA/EMA)?

According to guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a bioanalytical method validation should include the assessment of:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of Remdesivir and this compound.[10][11]

  • Calibration Curve: Linearity, range, and the performance of the regression model.[10]

  • Accuracy and Precision: Both within-run and between-run, evaluated at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ).[10][12]

  • Matrix Effect: Assessed to ensure it is consistent across different sources of the biological matrix.[10]

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.[12]

  • Stability: Stability of Remdesivir in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[13]

  • Dilution Integrity: Ensuring that samples with concentrations above the upper limit of quantification (ULOQ) can be accurately measured after dilution.[10]

Q4: How can I prevent the degradation of Remdesivir in my plasma samples?

Remdesivir is susceptible to hydrolysis in plasma, which can lead to the formation of its metabolites, such as GS-441524.[2] To ensure the stability of Remdesivir, it is recommended to treat plasma samples with an acid, such as formic acid, immediately after collection.[2] Following acidification, samples should be frozen and stored at -70°C or lower until analysis.[2]

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Conditions
Parameter Condition
LC System Standard UHPLC/HPLC system
Column C18 reverse-phase column (e.g., Phenomenex Synergi Fusion-RP, 100 x 2 mm, 4 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Remdesivir: m/z 603.2 → 402.2 This compound: m/z 608.2 → 407.2
Source Parameters Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C)

Quantitative Data Summary

The following table summarizes typical performance data from a validated LC-MS/MS method for Remdesivir quantification.

Parameter Result Reference
Linearity Range 0.5 - 5000 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Within-Run Precision (%CV) < 5.2%[1]
Between-Run Precision (%CV) < 9.8%[1]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[10]
Mean Extraction Recovery ~77%[1]
Matrix Effect Variability (%CV) < 2.7%[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Supernatant Transfer centrifuge->transfer evap Evaporation transfer->evap recon Reconstitution evap->recon inject Inject into LC-MS/MS recon->inject chroma Chromatographic Separation (C18 Column) inject->chroma ms Mass Spectrometry (ESI+, MRM) chroma->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantification via Calibration Curve ratio->quant matrix_effect_correction cluster_process LC-MS/MS Process cluster_output Observed Signal cluster_correction Correction & Quantification remdesivir Remdesivir Signal ion_source Ion Source remdesivir->ion_source remdesivir_d5 This compound (IS) Signal remdesivir_d5->ion_source matrix Matrix Components (e.g., Phospholipids) matrix->ion_source matrix->ion_source Causes Ion Suppression suppressed_rem Suppressed Remdesivir Signal ion_source->suppressed_rem suppressed_d5 Suppressed this compound Signal ion_source->suppressed_d5 ratio Peak Area Ratio (Remdesivir / this compound) Normalizes Suppression suppressed_rem->ratio suppressed_d5->ratio result Accurate Quantification ratio->result

References

Remdesivir-D5 stability issues in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following stability data and troubleshooting guide have been compiled based on studies conducted on Remdesivir. While Remdesivir-D5 is a deuterated analog and is expected to exhibit similar chemical stability, specific stability studies on this compound are not widely available in the public domain. Researchers should use this information as a guideline and are encouraged to perform their own stability assessments for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid (lyophilized powder)?

A1: Based on data for Remdesivir, the lyophilized powder should be stored under the following conditions:

  • Store vials below 30°C (86°F).[1][2]

  • Some data suggests storage at 2-8°C is also acceptable.[3][4]

  • Excursion studies on Remdesivir lyophilized powder have shown it to be stable for up to one month at -20°C and for up to one week at 60°C.[3]

Q2: How should I store this compound after reconstituting it in a solvent?

A2: For reconstituted Remdesivir solutions, the following storage guidelines are recommended:

  • After reconstitution, it is advised to use the solution immediately for dilution.[2]

  • The total storage time before administration or further use should not exceed 4 hours at room temperature (20°C to 25°C or 68°F to 77°F) or 24 hours at refrigerated temperatures (2°C to 8°C or 36°F to 46°F).[1][5][6][7][8][9]

Q3: What is the stability of this compound in a diluted infusion solution?

A3: Diluted solutions of Remdesivir in 0.9% saline have the following stability:

  • The diluted solution is stable for up to 24 hours at room temperature (20°C to 25°C) and up to 48 hours when refrigerated at 2°C to 8°C.[2][3]

Q4: Is this compound sensitive to light?

A4: Photostability studies conducted on Remdesivir indicate that the finished product is photostable.[3] However, it is always good practice to protect solutions from prolonged exposure to direct light.

Q5: What are the known degradation pathways for Remdesivir?

A5: Forced degradation studies on Remdesivir have shown that it is susceptible to degradation under certain conditions.

  • Hydrolysis: It is labile to acidic, basic, and neutral hydrolysis.[10] Degradation is more extensive under basic conditions.[11][12]

  • Oxidation: The molecule is also susceptible to oxidative stress.[13]

  • Thermal Stress: While the lyophilized powder shows some thermal stability, extensive degradation can occur under thermal stress in solution.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram during analysis. Degradation of this compound due to improper storage or handling.1. Review the storage conditions of your stock solutions and samples. Ensure they align with the recommended temperatures and durations.2. Prepare fresh solutions from the solid material and re-analyze.3. Consider the possibility of degradation due to the pH of your solvent or mobile phase. Remdesivir is known to be unstable in basic and acidic conditions.
Loss of parent compound concentration over time in prepared solutions. Instability of this compound in the chosen solvent or storage condition.1. Verify the pH of your solution. Adjust to a more neutral pH if possible, as Remdesivir shows lability in acidic and basic media.2. Minimize the time between sample preparation and analysis.3. Store solutions at refrigerated temperatures (2-8°C) and protect from light.[1][5][6]
Variability in experimental results between different batches of prepared solutions. Inconsistent preparation or storage procedures.1. Standardize your protocol for solution preparation, including solvent type, concentration, and storage.2. Ensure that all solutions are brought to room temperature before use if stored under refrigeration.3. Prepare fresh solutions for each experiment to minimize the impact of any potential degradation.

Quantitative Stability Data

Table 1: Stability of Remdesivir Lyophilized Powder under Different Temperature Conditions

TemperatureDurationStability
Below 30°C (86°F)Up to expiration dateStable[1][2]
-20°C1 monthStable[3]
50°C2 weeksStable[3]
60°C1 weekStable[3]

Table 2: Stability of Reconstituted and Diluted Remdesivir Solutions

Solution TypeStorage TemperatureDuration
Reconstituted SolutionRoom Temperature (20-25°C)4 hours[1][5][6]
Reconstituted SolutionRefrigerated (2-8°C)24 hours[1][5][6]
Diluted Solution (in 0.9% Saline)Room Temperature (20-25°C)24 hours[2][3]
Diluted Solution (in 0.9% Saline)Refrigerated (2-8°C)48 hours[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is based on a published method for the analysis of Remdesivir and its degradation products.[11][12]

  • Instrumentation: Agilent 1200 HPLC system with a diode array detector (DAD) and a fluorescence detector (FL).[12]

  • Column: Agilent Zorbax Eclipse SB-C18 column (250 × 4.6 mm, 5 µm).[12]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and distilled water (acidified to pH 4 with phosphoric acid) in a 55:45 (v/v) ratio.[11]

  • Flow Rate: 1 mL/min.[12]

  • Injection Volume: 20 µL.[12]

  • Detection:

    • DAD: 240 nm.[11][12]

    • Fluorescence: Excitation at 245 nm and emission at 390 nm.[11][12]

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving Remdesivir in methanol.[12] Working standards are prepared by diluting the stock solution to the desired concentration range (e.g., 0.1-15 µg/mL for DAD and 0.05-15 µg/mL for FL).[11][12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start This compound Solid reconstitution Reconstitute in appropriate solvent start->reconstitution stress Apply Stress Conditions (e.g., Acid, Base, Heat, Light, Oxidation) reconstitution->stress For degradation studies control Prepare Unstressed Control Sample reconstitution->control hplc Inject sample into HPLC system stress->hplc control->hplc detection Detect peaks using DAD and/or FL hplc->detection data Record chromatograms and peak areas detection->data compare Compare stressed vs. control samples data->compare identify Identify and quantify degradation products compare->identify kinetics Determine degradation kinetics (optional) identify->kinetics report Generate stability report kinetics->report

Caption: Experimental workflow for a this compound stability study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_stable Stable Conditions RDV This compound DP_acid Degradation Products (DP1-DP5) RDV->DP_acid Acidic DP_base Degradation Products (DP5-DP8) RDV->DP_base Basic DP_neutral Degradation Product (DP5) RDV->DP_neutral Neutral DP_ox Degradation Product (DP9) RDV->DP_ox Oxidative stable No significant degradation RDV->stable Thermal & Photolytic

Caption: Known degradation pathways of Remdesivir under various stress conditions.

References

Technical Support Center: Optimizing Remdesivir Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Remdesivir bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and precision of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the bioanalysis of Remdesivir and its metabolites.

Q1: My Remdesivir sample is showing significant degradation. How can I improve its stability?

A: Remdesivir is known to be unstable in biological matrices, particularly at room temperature.[1][2] Its degradation can lead to inaccurate quantification. Here are key strategies to mitigate instability:

  • Sample Handling: Perform all sample processing steps on ice or at reduced temperatures to minimize enzymatic degradation.[1]

  • Acidification: Treat plasma samples with diluted formic acid. This has been shown to significantly improve the stability of Remdesivir and its metabolites.[3][4]

  • Rapid Processing: Minimize the time between sample collection and analysis or freezing. Remdesivir can show significant degradation within an hour at room temperature.[1]

  • Storage: For long-term storage, keep samples at -70°C or -80°C.[5] Long-term stability in formic acid-treated plasma has been established for over 250 days at -70°C.

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to minimize them?

A: Matrix effects, which can cause ion suppression or enhancement, are a common issue in bioanalysis and can significantly impact accuracy and precision.[1][5] Here’s how to address them:

  • Effective Sample Preparation:

    • Protein Precipitation: While a straightforward method, it may not be sufficient to remove all interfering matrix components.[5]

    • Phospholipid Removal: Incorporating a phospholipid removal step after protein precipitation can reduce matrix effects.[5]

    • Solid-Phase Extraction (SPE): Online or offline SPE can provide cleaner extracts and reduce matrix interference.[6][7]

  • Chromatographic Separation: Optimize your chromatographic method to separate Remdesivir and its metabolites from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry.[5][8]

  • Internal Standard Selection: Use a stable isotope-labeled internal standard (SIL-IS), such as Remdesivir-d5 or Remdesivir-¹³C₆.[5][6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation and improving accuracy.[5]

Q3: What are the optimal mass spectrometry parameters for Remdesivir and its primary metabolite, GS-441524?

A: The most common and sensitive method for the quantification of Remdesivir is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode.[9][10] Multiple Reaction Monitoring (MRM) is used for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Remdesivir 603.2200.1 (Quantifier)38
603.2402.2 (Qualifier)12
GS-441524 292.1175.1-
Remdesivir-²H₅ (IS) 607.9204.9 (Quantifier)40
607.9406.9 (Qualifier)14

Data compiled from a study by Figg et al. Note that optimal collision energies may vary between different mass spectrometer instruments and should be optimized accordingly.[5]

Q4: I'm having trouble with poor peak shape and retention. What are some common causes and solutions?

A: Poor chromatography can compromise the accuracy and precision of your assay. Consider the following troubleshooting steps:

  • Column Choice: C18 columns are commonly used for Remdesivir analysis.[8][11] For the hydrophilic metabolite GS-441524, specialized columns like HILIC or those with mixed-mode chemistry (e.g., C18AX) can improve retention.[12]

  • Mobile Phase: An acidic mobile phase, typically containing 0.1% or 0.2% formic acid in water and acetonitrile, is frequently employed.[9][13] Ensure the mobile phase is fresh and properly degassed.

  • Flow Rate and Gradient: Optimize the flow rate and gradient elution to ensure adequate separation and sharp peaks. A typical total run time is between 3.5 to 10 minutes.[9][14]

  • Sample Diluent: Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion.

Experimental Protocols

Below are detailed methodologies for key experiments in Remdesivir bioanalysis.

Protocol 1: Sample Preparation using Protein Precipitation with Phospholipid Removal

This protocol is adapted from a validated LC-MS/MS assay for Remdesivir in human plasma.[5]

  • Spiking: To 100 µL of human plasma, add the appropriate concentration of Remdesivir standard or quality control solution and 10 µL of the internal standard (Remdesivir-²H₅).

  • Protein Precipitation: Add 400 µL of acetonitrile containing 1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate.

  • Elution: Elute the sample by applying a vacuum.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a typical set of conditions for the analysis of Remdesivir.[5]

  • LC System: Waters ACQUITY UPLC

  • Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-2.0 min: Gradient to 5% A

    • 2.0-2.5 min: Hold at 5% A

    • 2.5-3.0 min: Return to 95% A

    • 3.0-4.0 min: Hold at 95% A

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Waters Xevo® TQ-S micro tandem quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

Data Presentation

Table 1: Summary of Validation Parameters for Remdesivir Bioanalysis by LC-MS/MS
ParameterRange/ValueReference
Linearity Range (ng/mL) 0.5 - 5000[5]
4 - 4000
1 - 5000
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[5]
4
1
Intra-day Precision (%CV) < 5.2%[5]
< 6.6%
< 14.7%
Inter-day Precision (%CV) < 9.8%[5]
< 6.6%
< 14.7%
Accuracy (% Bias) Within ±15%
Within ±11.5%
89.6 - 110.2%[15]
Extraction Recovery ~77%[5]
Table 2: Stability of Remdesivir under Various Conditions
ConditionStabilityReference
Room Temperature in Plasma Unstable, significant degradation within 1-4 hours[1][2]
Autosampler (4°C) Stable for at least 24 hours[9]
Freeze-Thaw Cycles (in plasma) Stable for at least two cycles[1]
Long-Term Storage (-70°C in FA-treated plasma) Stable for 392 days

Visualizations

Remdesivir_Bioanalysis_Workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Collect_Sample Collect Biological Matrix (e.g., Human Plasma) Stabilize Stabilize Sample (e.g., Add Formic Acid) Collect_Sample->Stabilize Store Store at -80°C Stabilize->Store Thaw Thaw Sample on Ice Store->Thaw Spike Spike with Internal Standard (IS) Thaw->Spike Extract Extract Analyte (e.g., Protein Precipitation, SPE) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: A typical workflow for Remdesivir bioanalysis.

Troubleshooting_Matrix_Effects Problem Inaccurate/Imprecise Results (Suspected Matrix Effects) Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Problem->Check_IS Use_SIL_IS Implement SIL-IS (e.g., this compound) Check_IS->Use_SIL_IS No Optimize_Prep Optimize Sample Preparation Check_IS->Optimize_Prep Yes Use_SIL_IS->Optimize_Prep Use_SPE Implement Solid-Phase Extraction (SPE) Optimize_Prep->Use_SPE Yes Use_PLR Use Phospholipid Removal Plates Optimize_Prep->Use_PLR Yes Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma No, still issues Use_SPE->Optimize_Chroma Use_PLR->Optimize_Chroma Change_Column Test Different Column Chemistries Optimize_Chroma->Change_Column Yes Adjust_Gradient Adjust Mobile Phase Gradient Optimize_Chroma->Adjust_Gradient Yes Revalidate Re-validate Method Optimize_Chroma->Revalidate No, still issues Change_Column->Revalidate Adjust_Gradient->Revalidate

Caption: A decision tree for troubleshooting matrix effects.

References

minimizing ion suppression for Remdesivir-D5 in LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Remdesivir-D5 during LC-MS analysis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the LC-MS analysis of this compound, focusing on the identification and mitigation of ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method. Since Remdesivir is often analyzed in complex biological matrices like human plasma, the risk of ion suppression is significant.[1]

Q2: My this compound internal standard signal is low and inconsistent. Could this be due to ion suppression?

A2: Yes, a low and variable signal for your deuterated internal standard is a classic indicator of ion suppression. While deuterated internal standards like this compound are designed to co-elute with the analyte and compensate for matrix effects, severe ion suppression can still lead to a significant loss of signal for both the analyte and the internal standard. This can compromise the reliability of your results, especially if the suppression is not consistent across different samples.

Q3: How can I confirm that the issue I'm observing is indeed ion suppression?

A3: A common method to diagnose ion suppression is through a post-column infusion experiment. In this setup, a solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering matrix components indicates a region of ion suppression.

Troubleshooting Guide: Low or Variable this compound Signal

If you are experiencing a low or inconsistent signal for this compound, follow these troubleshooting steps:

Step 1: Evaluate Sample Preparation

  • Issue: Inadequate removal of matrix components is a primary cause of ion suppression. Simple protein precipitation may not be sufficient to remove all interfering substances.

  • Recommendation:

    • Consider more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.

    • If using protein precipitation, ensure optimal conditions (e.g., solvent-to-plasma ratio, vortexing time, and centrifugation speed).

Step 2: Optimize Chromatographic Conditions

  • Issue: Co-elution of this compound with matrix interferences can lead to ion suppression.

  • Recommendation:

    • Modify the Gradient: Adjust the mobile phase gradient to better separate this compound from interfering peaks. A shallower gradient can improve resolution.

    • Change the Stationary Phase: If gradient modification is insufficient, consider a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or an embedded polar group column) to alter selectivity.

    • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the retention times of both this compound and interfering compounds, potentially resolving them.

Step 3: Check Mass Spectrometer Source Conditions

  • Issue: Suboptimal ion source parameters can exacerbate ion suppression.

  • Recommendation:

    • Optimize source parameters such as spray voltage, gas flows (nebulizer and heater gas), and source temperature to ensure efficient ionization of this compound.

    • Ensure the ion source is clean, as contamination can contribute to signal instability.

Step 4: Investigate Potential for Ion Enhancement

  • Note: While the focus is on suppression, be aware that matrix effects can also cause ion enhancement. Some studies on Remdesivir have reported significant ion enhancement.[1] The troubleshooting steps for managing enhancement are similar to those for suppression, as both are matrix effects that need to be controlled for accurate quantification.

Data Presentation

The following table summarizes quantitative data on matrix effects for Remdesivir from published literature. Since this compound is expected to have very similar chromatographic and ionization behavior to Remdesivir, these values provide a good indication of the potential matrix effects for the internal standard.

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
RemdesivirHuman PlasmaProtein Precipitation123 - 124 (Ion Enhancement)[1]
RemdesivirHuman SerumNot Specified601.7 - 787.5 (Ion Enhancement)

Note: A matrix effect value > 100% indicates ion enhancement, while a value < 100% indicates ion suppression.

Experimental Protocols

Assessment of Matrix Effect

A common procedure to quantitatively assess the matrix effect for this compound is as follows:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase.

    • Set B (Post-extraction Spike): Extract blank plasma (or the matrix of interest) using your sample preparation method. Spike the extracted matrix with this compound at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike blank plasma with this compound at the same concentration as Set A and then perform the sample preparation method.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A ME value significantly different from 100% indicates the presence of ion suppression or enhancement.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting ion suppression for this compound.

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions Low/Variable Signal Low/Variable Signal SamplePrep Optimize Sample Preparation Low/Variable Signal->SamplePrep Start Here Chromatography Optimize Chromatography Low/Variable Signal->Chromatography MS_Source Optimize MS Source Low/Variable Signal->MS_Source SPE_LLE Implement SPE/LLE SamplePrep->SPE_LLE Gradient_Column Modify Gradient/ Change Column Chromatography->Gradient_Column Optimize_Params Adjust Source Parameters MS_Source->Optimize_Params

Caption: Troubleshooting workflow for low or variable this compound signal.

MatrixEffectAssessment cluster_0 Sample Sets cluster_1 Calculations SetA Set A: Neat Solution ME_Calc Matrix Effect (%) = (Area B / Area A) * 100 SetA->ME_Calc SetB Set B: Post-extraction Spike SetB->ME_Calc RE_Calc Recovery (%) = (Area C / Area B) * 100 SetB->RE_Calc SetC Set C: Pre-extraction Spike SetC->RE_Calc

Caption: Workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Remdesivir-D5 Quantification in Low Volume Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Remdesivir-D5 in low volume samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in low volume samples?

The main challenges in quantifying this compound, especially in limited sample volumes, include:

  • Analyte Stability: Remdesivir is a prodrug and is known to be unstable in biological matrices like plasma at room temperature.[1][2][3] This instability can lead to underestimation of its concentration if samples are not handled properly. Immediate processing, freezing, or acidification of samples is often required to prevent degradation.[4][5]

  • Achieving Sufficient Sensitivity: With low sample volumes (e.g., < 50 µL), achieving the desired lower limit of quantification (LLOQ) can be difficult. This necessitates a highly sensitive analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[6][7] This "matrix effect" can significantly impact the accuracy and precision of the quantification. The use of a stable isotope-labeled internal standard, such as this compound, is crucial to compensate for these effects.[6]

  • Metabolite Quantification: Remdesivir is rapidly metabolized to compounds like GS-441524.[7][8][9] For a comprehensive pharmacokinetic assessment, simultaneous quantification of Remdesivir and its major metabolites is often necessary.

  • Carryover: The persistence of the analyte in the LC system from one injection to the next can lead to artificially elevated results in subsequent samples.[3][6]

Q2: What is a typical workflow for this compound quantification in plasma?

A standard workflow for the quantification of this compound in low volume plasma samples using LC-MS/MS is outlined below.

Remdesivir Quantification Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_data Data Analysis SampleCollection Low Volume Sample Collection (e.g., Plasma) Stabilization Sample Stabilization (Acidification/Immediate Freezing) SampleCollection->Stabilization Crucial for Remdesivir Stability Spiking Spike with This compound (IS) Stabilization->Spiking ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer & Dilution Centrifugation->SupernatantTransfer LCMS LC-MS/MS Analysis SupernatantTransfer->LCMS PeakIntegration Peak Integration & Ratio Calculation (Analyte/IS) LCMS->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationDet Concentration Determination CalibrationCurve->ConcentrationDet

Caption: Workflow for this compound Quantification.

Q3: How can I minimize the instability of Remdesivir in my samples?

To mitigate the instability of Remdesivir in plasma and other biological matrices, consider the following:

  • Immediate Processing: Process samples as quickly as possible after collection.[2]

  • Low Temperature: Keep samples on ice or at 4°C during handling.[3]

  • Acidification: Acidifying the plasma sample, for instance with formic acid, has been shown to improve the stability of Remdesivir.[4][5]

  • Prompt Freezing: If immediate analysis is not possible, freeze the samples at -70°C or -80°C.[4][6] Long-term stability data should be consulted for extended storage.[4]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.[6] Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Troubleshooting Guide

Issue 1: High Variability in Quality Control (QC) Samples

High variability in QC samples can stem from several sources. The following decision tree can help diagnose the root cause.

Troubleshooting High QC Variability Start High Variability in QC Samples CheckIS Consistent Internal Standard (IS) Response? Start->CheckIS CheckExtraction Evaluate Extraction Procedure: - Consistent pipetting? - Proper vortexing? - Consistent incubation times? CheckIS->CheckExtraction No CheckStability Review Sample Handling: - Were samples kept cold? - Time to processing? - Number of freeze-thaw cycles? CheckIS->CheckStability Yes CheckMatrix Investigate Matrix Effects: - Different lots of matrix? - Hemolysis or lipemia? CheckStability->CheckMatrix CheckLCMS Check LC-MS/MS System: - Carryover? - Fluctuation in spray stability? - Detector sensitivity? CheckMatrix->CheckLCMS

References

Technical Support Center: Optimizing Remdesivir Extraction and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction and recovery of Remdesivir from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Remdesivir from biological matrices like plasma and serum?

A1: The most frequently employed methods for Remdesivir extraction are protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][2] A particularly efficient method reported is a vortex-assisted salt-induced liquid-liquid microextraction (VA-SI-LLME) technique, which combines protein precipitation with liquid-liquid microextraction.[3][4][5][6]

Q2: I am observing low recovery of Remdesivir. What are the potential causes and solutions?

A2: Low recovery of Remdesivir can stem from several factors:

  • Analyte Instability: Remdesivir is known to be unstable at room temperature.[2][7] It is crucial to process samples immediately after collection, preferably in an ice water bath, and store them at -80°C for long-term stability.[2][7]

  • Suboptimal Extraction Solvent: The choice of organic solvent is critical. Acetonitrile is commonly and effectively used for protein precipitation and LLE.[3][4][5][6] Optimization of the solvent volume may also be necessary to maximize recovery.[3]

  • Inefficient Protein Binding Dissociation: Remdesivir can exhibit protein binding. The addition of an acid, such as hydrochloric acid or formic acid, during the protein precipitation step can help dissociate the drug from plasma proteins and improve recovery.[3][8]

  • Incomplete Elution in SPE: If using solid-phase extraction, ensure the elution solvent is strong enough to completely recover Remdesivir from the sorbent.

Q3: I am experiencing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects, particularly ion enhancement, have been reported for Remdesivir in human plasma.[1] Here are some strategies to minimize their impact:

  • Sample Dilution: Diluting the sample post-extraction can reduce the concentration of interfering matrix components.[1]

  • Improved Sample Cleanup: Switching to a more rigorous extraction method like SPE can provide cleaner extracts compared to protein precipitation.

  • Use of an Isotopically Labeled Internal Standard: A stable isotope-labeled internal standard, such as Remdesivir-²H5, can help to compensate for matrix effects during quantification.[2][7]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate Remdesivir from co-eluting matrix components is crucial.

Q4: What is a suitable internal standard for Remdesivir quantification?

A4: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification of Remdesivir by LC-MS/MS. Remdesivir-²H5 is a commonly used and commercially available internal standard.[2][7]

Troubleshooting Guides

Issue: Low Extraction Recovery
Potential Cause Troubleshooting Step Expected Outcome
Analyte Degradation Process samples on ice and ensure storage at -80°C. Minimize time at room temperature.[2]Improved stability and higher recovery of Remdesivir.
Inefficient Protein Precipitation Use a 3:1 or 4:1 ratio of cold acetonitrile to plasma/serum. Vortex thoroughly.Enhanced precipitation of proteins and release of Remdesivir into the supernatant.
Suboptimal LLE Conditions Optimize the type and volume of extraction solvent. Acetonitrile has shown good recovery.[3][4] Also, optimize the type and amount of salt (e.g., ammonium sulfate) in salt-induced LLE.[3]Increased partitioning of Remdesivir into the organic phase, leading to higher recovery.
Incomplete SPE Elution Test different elution solvents and volumes. A mixture of acetonitrile and methanol may be effective.Complete elution of Remdesivir from the SPE cartridge.
Issue: High Matrix Effects
Potential Cause Troubleshooting Step Expected Outcome
Co-elution of Phospholipids Incorporate a phospholipid removal step in your sample preparation, or use a more effective extraction technique like SPE.Reduction in ion suppression or enhancement caused by phospholipids.
Insufficient Sample Cleanup Switch from a simple protein precipitation method to a more robust technique like SPE or LLE to obtain a cleaner extract.[1]Minimized matrix components in the final extract, leading to reduced matrix effects.
Inadequate Chromatographic Separation Optimize the LC gradient to ensure Remdesivir is chromatographically resolved from interfering matrix components.Improved peak shape and reduced interference from the matrix.

Data on Extraction Recovery of Remdesivir

The following tables summarize quantitative data from various studies on Remdesivir extraction.

Table 1: Extraction Recovery of Remdesivir from Human Plasma/Serum

Extraction Method Matrix Extraction Solvent/Conditions Recovery (%) Reference
VA-SI-LLMEHuman PlasmaAcetonitrile (500 µL), Ammonium Sulfate (2.5 g), 2 min vortex85.68 - 101.34[3][4][5][6]
Protein PrecipitationHuman PlasmaAcetonitrile~77[2]
Protein PrecipitationRat PlasmaNot specified97.18 - 98.97[9][10]
Not SpecifiedHuman PlasmaNot specified97.67 - 102.98[11]

Table 2: Matrix Effect and LLOQ for Remdesivir Analysis

Matrix Method Matrix Effect (%) LLOQ (ng/mL) Reference
Human SerumProtein Precipitation601.7 - 787.5 (Enhancement)0.0375[1]
Human PlasmaVA-SI-LLMENot specified1 (UHPLC-MS/MS)[3][4]
Human PlasmaProtein Precipitation123 (Enhancement)0.5[2][7]
Rat PlasmaNot specified90.81 - 97.01Not specified[9][10]

Experimental Protocols

Protocol 1: Vortex-Assisted Salt-Induced Liquid-Liquid Microextraction (VA-SI-LLME)[3][4][5][6]
  • Pipette 50 µL of human plasma into a 5 mL glass test tube.

  • Add 2.0 mL of 0.1 N HCl to the sample for protein precipitation.

  • Vortex the mixture for 30 seconds.

  • Add 2.5 g of ammonium sulfate ((NH₄)₂SO₄) and 500 µL of acetonitrile (ACN) as the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 6000 rpm for 5 minutes at 4°C.

  • Collect the upper organic layer (acetonitrile) for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)[2][7]
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 400 µL of cold acetonitrile containing the internal standard (e.g., Remdesivir-²H5).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Extraction from Tissue Homogenates[12][13]
  • Homogenize tissue samples in an appropriate buffer (e.g., ice-cold 50 mM Tris-HCl).[12]

  • To the homogenate, add a protein precipitating agent like methanol containing the internal standard.[13]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes.[13]

  • Collect the supernatant for LC-MS/MS analysis.

Visualized Workflows and Logic

Remdesivir_Extraction_Workflow General Workflow for Remdesivir Extraction from Plasma cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard (e.g., Remdesivir-²H5) Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Method 1 LLE Liquid-Liquid Extraction Add_IS->LLE Method 2 SPE Solid-Phase Extraction Add_IS->SPE Method 3 Evap_Recon Evaporation & Reconstitution PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data Data Processing LCMS->Data

Caption: General workflow for Remdesivir extraction from plasma.

Troubleshooting_Low_Recovery Troubleshooting Low Remdesivir Recovery Start Low Remdesivir Recovery Observed Check_Stability Check Sample Handling and Storage Conditions Start->Check_Stability Optimize_PPT Optimize Protein Precipitation Step Check_Stability->Optimize_PPT [Conditions OK] Solution_Stability Implement Cold Chain (Process on ice, store at -80°C) Check_Stability->Solution_Stability [Issue Found] Optimize_LLE_SPE Optimize LLE/SPE Parameters Optimize_PPT->Optimize_LLE_SPE [Still Low] Solution_PPT Increase Solvent:Sample Ratio Add Acid Optimize_PPT->Solution_PPT [Improvement Needed] Solution_LLE_SPE Test Different Solvents/Phases Optimize pH and Elution Optimize_LLE_SPE->Solution_LLE_SPE Final_Check Re-evaluate Recovery Solution_Stability->Final_Check Solution_PPT->Final_Check Solution_LLE_SPE->Final_Check

Caption: Troubleshooting decision tree for low Remdesivir recovery.

References

Validation & Comparative

Navigating Remdesivir Analysis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Remdesivir is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comprehensive comparison of validated analytical methods for Remdesivir, with a focus on a highly sensitive and specific LC-MS/MS method utilizing a deuterated internal standard, Remdesivir-D5. We also explore alternative methods, offering a balanced perspective to inform your analytical strategy.

The gold standard for bioanalytical quantification, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method employing this compound as an internal standard, demonstrates exceptional sensitivity and precision. This stable isotope-labeled internal standard perfectly mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and ensuring the highest degree of accuracy.

However, the landscape of Remdesivir analysis is not monolithic. Alternative methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry, offer viable options, particularly when access to mass spectrometry is limited or for the analysis of pharmaceutical formulations. This guide will delve into the performance characteristics and experimental protocols of these key methods, providing the data necessary to make an informed decision based on your specific research needs and available resources.

Performance Comparison of Analytical Methods for Remdesivir

The following tables summarize the key performance parameters of the highlighted analytical methods for the quantification of Remdesivir.

Table 1: LC-MS/MS Method with this compound Internal Standard

ParameterPerformance
Linearity Range0.5 - 5000 ng/mL[1][2]
Accuracy<5.2% (within-run), <9.8% (between-run)[1][2]
Precision (%RSD)<5.2% (within-run), <9.8% (between-run)[1][2]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Internal StandardThis compound[1][2]

Table 2: Alternative Analytical Methods for Remdesivir

MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)LLOQ/LODInternal Standard
HPLC-UV 25 - 2500 ng/mL[3]Near 100%< 2%LLOQ: 6.49 ng/mL, LOD: 1.95 ng/mL[3]None specified[3]
HPLC-UV 10 - 70 ng/mL[4]Not SpecifiedNot SpecifiedNot SpecifiedAbacavir[4]
UV-Vis Spectrophotometry 2 - 12 µg/mL[5][6]Near 100%≤ 2%Not SpecifiedNot Applicable
LC-MS/MS 2 - 8000 ng/mL[7]Within ±15%< 15%2 ng/mL[7]Acyclovir[7]
LC-MS/MS 0.0375 - 135 ng/mL[8]Within ±20%Not SpecifiedLLOQ: 0.0375 ng/mL, LOD: 0.0375 ng/mL[8]Dapivirine-d11[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

LC-MS/MS Method with this compound Internal Standard

This method is ideal for the quantification of Remdesivir in biological matrices like human plasma, offering high sensitivity and selectivity.

Sample Preparation:

  • Aliquots of plasma samples are subjected to protein precipitation.

  • Precipitation is initiated by adding an internal standard solution (this compound in acetonitrile with 1% formic acid) to the plasma samples.[1]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is transferred for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)[1]

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing formic acid.

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: Typically in the microliter range.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Remdesivir and this compound, ensuring high selectivity.

experimental_workflow_lcmsms_d5 cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Fusion-RP Column) supernatant->lc_separation msms_detection MS/MS Detection (ESI+, MRM) lc_separation->msms_detection quantification Quantification msms_detection->quantification

LC-MS/MS with this compound Workflow
HPLC-UV Method

This method is a robust and cost-effective alternative for the quantification of Remdesivir, particularly in pharmaceutical dosage forms.

Sample Preparation:

  • For intravenous dosage forms, the formulation is diluted with a suitable solvent (e.g., a mixture of milli-Q water and acetonitrile) to a concentration within the linear range of the method.[3]

  • The solution is filtered through a 0.22 µm filter before injection.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V C18 column[3]

  • Mobile Phase: A mixture of pH-adjusted milli-Q water (pH 3.0 with o-phosphoric acid) and acetonitrile (50:50, v/v).[3]

  • Flow Rate: 1.2 mL/min[3]

  • Detection: UV detection at 246 nm[3]

  • Injection Volume: Standardized volume, e.g., 20 µL.

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dosage_form Pharmaceutical Dosage Form dilution Dilution with Mobile Phase dosage_form->dilution filtration Filtration (0.22 µm) dilution->filtration hplc_separation HPLC Separation (C18 Column) filtration->hplc_separation uv_detection UV Detection (246 nm) hplc_separation->uv_detection quantification Quantification uv_detection->quantification

HPLC-UV Method Workflow
UV-Vis Spectrophotometry Method

This is a simple and rapid method suitable for the quantification of Remdesivir in bulk drug and pharmaceutical formulations.

Sample Preparation:

  • A standard stock solution of Remdesivir is prepared in a suitable solvent like methanol.[9]

  • Working standard solutions are prepared by diluting the stock solution to fall within the linear concentration range.

  • For pharmaceutical formulations, the sample is dissolved and diluted in the same solvent to achieve a concentration within the calibration range.[9]

Measurement:

  • Solvent: Methanol[9]

  • Wavelength of Maximum Absorbance (λmax): 245.5 nm[5]

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Analysis: The absorbance of the sample solution is measured and the concentration is determined from a calibration curve.

experimental_workflow_uvvis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing bulk_or_formulation Bulk Drug or Formulation dissolution Dissolution and Dilution (Methanol) bulk_or_formulation->dissolution spectro_measurement Spectrophotometric Measurement (245.5 nm) dissolution->spectro_measurement quantification Quantification via Calibration Curve spectro_measurement->quantification

UV-Vis Spectrophotometry Workflow

Conclusion

The choice of an analytical method for Remdesivir quantification is a critical decision that depends on the specific requirements of the study. The LC-MS/MS method with this compound as an internal standard offers unparalleled sensitivity and accuracy, making it the method of choice for bioanalytical applications where precise pharmacokinetic data is essential.

By understanding the performance characteristics and experimental demands of each method, researchers can select the most appropriate analytical strategy to achieve their scientific goals. This guide provides the foundational information to facilitate that decision-making process, ultimately contributing to the robust and reliable analysis of this critical antiviral agent.

References

comparative pharmacokinetic study of Remdesivir in different species

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the absorption, distribution, metabolism, and excretion of the antiviral drug Remdesivir in humans, non-human primates, and rodents, providing key data for researchers in drug development.

Remdesivir, a prodrug of a nucleoside analog, has been a critical therapeutic agent in the management of viral infections, most notably COVID-19. Understanding its pharmacokinetic profile across different species is paramount for the preclinical evaluation and clinical application of this antiviral. This guide provides a comparative analysis of the pharmacokinetics of Remdesivir and its primary active metabolite, GS-441524, in humans, non-human primates (rhesus and cynomolgus monkeys), and rodents (mice and rats).

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Remdesivir and its major metabolite, GS-441524, in various species. These parameters are crucial for interspecies scaling and for predicting therapeutic efficacy and potential toxicity.

SpeciesCompoundAdministration RouteDoseCmax (ng/mL)Tmax (h)AUC (h·ng/mL)Half-life (t½) (h)Clearance (L/h/kg)Volume of Distribution (Vz) (L/kg)Reference
Human RemdesivirIV Infusion (30 min)200 mg (loading), 100 mg (maintenance)~2200-2600End of infusion~1430~0.48HighHigh[1][2]
GS-441524IV Infusion (30 min)200 mg (loading), 100 mg (maintenance)~173~3.7-~26.6Dependent on eGFR-[1]
Rhesus Monkey RemdesivirIV Bolus10 mg/kg~19000~0.082250~0.394.11.9[3]
GS-441524IV Bolus10 mg/kg~1600~212900~8.10.788.2[3]
Cynomolgus Monkey RemdesivirIV Infusion (30 min)10 mg/kg------[4][5]
GS-441524IV Infusion (30 min)10 mg/kg------[4][5]
Mouse (Ces1c-/-) RemdesivirSubcutaneous25 mg/kg------[6][7]
GS-441524Subcutaneous25 mg/kg------[6][7]
Rat RemdesivirIntravenous5 mg/kg------[8]
GS-441524Intravenous5 mg/kg------[8]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; t½ = Half-life; CL = Clearance; Vz = Volume of distribution. Dashes indicate that the specific data was not provided in the cited sources.

Experimental Protocols

The pharmacokinetic parameters presented above were determined using established experimental methodologies. While specific details may vary between studies, a general workflow is outlined below.

Animal Studies

Species and Housing: Studies were conducted in various species, including mice (specifically Ces1c-/- mice to better mimic human metabolism), rats, rhesus monkeys, and cynomolgus monkeys.[6][7] Animals were housed in controlled environments with regulated light-dark cycles and access to food and water.

Drug Administration: Remdesivir was typically administered intravenously (IV) as a bolus or infusion, or subcutaneously (SC).[4][5][6][7][8] The drug was dissolved in a suitable vehicle, such as a solution containing sulfobutylether-β-cyclodextrin (SBECD).[8]

Sample Collection: Blood samples were collected at predetermined time points post-administration via appropriate methods for each species (e.g., ophthalmic vein in rats).[8] Plasma was separated by centrifugation and stored at -80°C until analysis.[6][8]

Human Studies

Study Population: Pharmacokinetic data in humans were obtained from studies involving healthy volunteers and hospitalized patients with COVID-19.[1][9]

Drug Administration: In clinical settings, Remdesivir is administered as an intravenous infusion, typically a 200 mg loading dose followed by 100 mg daily maintenance doses.[1][6]

Sample Collection: Plasma samples were collected at various time points after the start of the infusion to characterize the pharmacokinetic profile of Remdesivir and its metabolites.[1]

Bioanalytical Method

Sample Preparation: Plasma samples were typically subjected to protein precipitation to extract the analytes. This often involved the addition of a cold organic solvent like acetonitrile, followed by vortexing and centrifugation.[10] The resulting supernatant was then processed for analysis.[10]

LC-MS/MS Analysis: The concentrations of Remdesivir and its metabolites (including GS-441524 and the alanine metabolite GS-704277) in plasma were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][8][10] This technique provides high sensitivity and specificity for the accurate measurement of drug concentrations.

Visualizing Key Processes

To better illustrate the experimental and metabolic pathways discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Studies cluster_analysis Bioanalysis animal_model Animal Model Selection (e.g., Mouse, Rat, NHP) dose_prep Dose Preparation (Remdesivir in Vehicle) animal_model->dose_prep admin Drug Administration (IV, SC) dose_prep->admin blood_sampling Serial Blood Sampling admin->blood_sampling sample_prep Sample Preparation (Protein Precipitation) blood_sampling->sample_prep human_subjects Human Subjects (Healthy or Patient) iv_infusion IV Infusion (Loading & Maintenance Dose) human_subjects->iv_infusion plasma_collection Plasma Sample Collection iv_infusion->plasma_collection plasma_collection->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Experimental workflow for a typical pharmacokinetic study of Remdesivir.

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir Remdesivir (Prodrug) GS_704277 GS-704277 (Alanine Metabolite) Remdesivir->GS_704277 Carboxylesterase-1 GS_441524 GS-441524 (Parent Nucleoside) Remdesivir->GS_441524 Hydrolysis NMP Nucleoside Monophosphate GS_704277->NMP GS_441524->NMP Phosphorylation NDP Nucleoside Diphosphate NMP->NDP Phosphorylation NTP GS-443902 (Active Triphosphate) NDP->NTP Phosphorylation

References

Remdesivir-D5 use in studies comparing Remdesivir efficacy against viral variants

Author: BenchChem Technical Support Team. Date: November 2025

While direct comparative studies on the efficacy of Remdesivir-D5 against viral variants are not available in published literature, understanding its role as an analytical tool is crucial for researchers in the field. This guide clarifies the function of this compound and summarizes the extensive research on the efficacy of its non-deuterated parent drug, Remdesivir, against various viral strains, particularly SARS-CoV-2 variants.

This compound is a deuterium-labeled version of Remdesivir.[1][2][3] In drug development and clinical studies, deuterium-labeled compounds like this compound serve as stable isotope-labeled internal standards.[1] Their primary use is in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to accurately quantify the concentration of the parent drug (Remdesivir) in biological samples.[4] This precise measurement is vital for pharmacokinetic and metabolism studies, which assess how a drug is absorbed, distributed, metabolized, and excreted by the body.[4]

Remdesivir: Mechanism of Action and Broad-Spectrum Activity

Remdesivir is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of viruses.[5][6] It is a prodrug that, once administered, is metabolized within the body to its active form, an adenosine nucleotide analog.[7][8] This active metabolite interferes with the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication, leading to the termination of the growing RNA chain and subsequent inhibition of viral propagation.[9][10]

The following diagram illustrates the mechanism of action of Remdesivir.

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) Metabolites Metabolites (including GS-441524) Remdesivir->Metabolites Metabolism Active_TP Remdesivir Triphosphate (Active Form) Metabolites->Active_TP Phosphorylation Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->Viral_RNA_Polymerase Incorporation into a nascent RNA strand Viral_RNA Nascent Viral RNA Viral_RNA_Polymerase->Viral_RNA Chain_Termination Chain Termination Viral_RNA_Polymerase->Chain_Termination

Figure 1: Mechanism of action of Remdesivir in inhibiting viral replication.

Efficacy of Remdesivir Against SARS-CoV-2 Variants

Numerous in vitro studies have been conducted to evaluate the efficacy of Remdesivir against various SARS-CoV-2 variants. These studies typically determine the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit 50% of viral replication. A lower EC50 or IC50 value indicates higher potency.

Experimental Protocols for In Vitro Antiviral Activity Assays

The general workflow for assessing the in vitro antiviral activity of Remdesivir against SARS-CoV-2 variants is as follows:

  • Cell Culture: A suitable cell line that supports viral replication, such as Vero E6 cells, is cultured.

  • Viral Infection: The cultured cells are infected with a specific SARS-CoV-2 variant.

  • Drug Treatment: The infected cells are treated with serial dilutions of Remdesivir.

  • Incubation: The treated, infected cells are incubated for a specific period, typically 48 to 72 hours.

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • Plaque Reduction Assay: This method quantifies the reduction in the formation of viral plaques (zones of cell death) in the presence of the drug.

    • TCID50 Assay: This assay determines the drug concentration that reduces the cytopathic effect (CPE) of the virus by 50%.[11]

    • Quantitative RT-PCR (qRT-PCR): This technique measures the amount of viral RNA in the cell culture supernatant.[12]

  • Data Analysis: The EC50 or IC50 values are calculated from the dose-response curves.

The following diagram outlines a typical experimental workflow for determining the in vitro efficacy of an antiviral compound.

Antiviral_Assay_Workflow cluster_quant Quantification Methods A 1. Cell Seeding B 2. Viral Infection (SARS-CoV-2 Variant) A->B C 3. Drug Treatment (Serial Dilutions of Remdesivir) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Quantification of Viral Replication D->E F 6. Data Analysis (EC50/IC50 Calculation) E->F Plaque Plaque Assay E->Plaque TCID50 TCID50 Assay E->TCID50 qPCR qRT-PCR E->qPCR

Figure 2: General experimental workflow for in vitro antiviral efficacy testing.

Comparative Efficacy Data of Remdesivir

The table below summarizes the in vitro efficacy of Remdesivir against various SARS-CoV-2 variants from a representative study. It is important to note that EC50 and IC50 values can vary between studies due to differences in cell lines, viral isolates, and assay methodologies.

Viral VariantIC50 (µM) - 1h TreatmentIC50 (µM) - 72h Treatment
2019-nCoV (Wuhan)2.00.32
Alpha6.90.32
Beta7.40.5
Gamma9.20.4
Delta9.60.59
Omicron9.80.51
Data adapted from a study by Kang et al. (2022) in the Journal of Bacteriology and Virology.[11]

These data indicate that while there are some variations in the IC50 values with short-term treatment, Remdesivir generally maintains its antiviral activity against different SARS-CoV-2 variants with prolonged treatment.[11] Studies have shown that the target of Remdesivir, the viral RNA-dependent RNA polymerase, is highly conserved across variants, which likely contributes to its sustained efficacy.[11]

Deuterated Derivatives in Development: The Case of VV116

While this compound is used as an analytical standard, other deuterated derivatives of Remdesivir's parent nucleoside have been developed as potential therapeutic agents. One such example is VV116, a deuterated derivative of Remdesivir that is orally bioavailable.[13] Studies have shown that VV116 effectively inhibits the replication of various human and animal coronaviruses, suggesting its potential as a broad-spectrum anti-coronavirus therapy.[13]

Conclusion

References

Stability Under Scrutiny: A Comparative Analysis of Remdesivir and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical stability of the antiviral agent Remdesivir and its deuterated counterpart, providing researchers and drug development professionals with essential data and experimental insights for formulation and analytical method development.

In the landscape of antiviral therapeutics, Remdesivir has emerged as a critical tool. Understanding its stability profile is paramount for ensuring its efficacy and safety. This guide provides a comparative assessment of the stability of Remdesivir and its deuterated analog, VV116, under various stress conditions. While direct comparative studies are limited, this guide synthesizes available data to offer valuable insights for researchers.

Executive Summary of Stability Profiles

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and ultimately, its therapeutic effectiveness. Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance.

Based on available literature, Remdesivir has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies reveal its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it demonstrates greater stability under thermal and photolytic stress.[1][2][3][4][5]

Information on the stability of the deuterated oral Remdesivir derivative, VV116, suggests it possesses favorable stability characteristics, including stability at elevated temperatures, in the presence of light, and high humidity over extended periods. The strategic deuteration at the C7 position of the pyrrolotriazine base is hypothesized to enhance stability against enzymatic degradation, particularly through oxidative pathways.[6][7]

Comparative Stability Data

The following tables summarize the stability of Remdesivir under various stress conditions based on published forced degradation studies. Data for its deuterated analog, VV116, is included where available.

Table 1: Stability of Remdesivir under Forced Degradation Conditions

Stress ConditionReagents and ConditionsObserved Degradation of RemdesivirReference
Acidic Hydrolysis 1 N HCl, reflux at 70°C for 6 hoursSignificant degradation, formation of multiple degradation products (DP1-DP5)[1][3]
Alkaline Hydrolysis 0.1 N NaOH, room temperature for 10 minutesExtensive degradation, formation of multiple degradation products (DP5-DP8)[1][3][5]
Neutral Hydrolysis Reflux in water at 70°C for 24 hoursFormation of degradation product DP5[1][3]
Oxidative Degradation 3% H₂O₂, room temperature for 48 hoursDegradation observed, formation of degradation product DP9[1][3]
Thermal Degradation 100°C for 5 daysStable[1][3]
Photolytic Degradation UV light (200 Whr/m²) and Fluorescent light (1.2 million lux hours)Stable[1][3]

Table 2: Available Stability Information for Deuterated Remdesivir Analog (VV116)

Stability ParameterConditionsObservationReference
High Temperature 60°C for weeksStable[8]
High Humidity Not specifiedStable for weeks[8]
Light Exposure Not specifiedStable for weeks[8]
Oxidative Stability Inferred from deuterationCarbon-deuterium bond is more stable under oxidative clearance processes[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following section outlines a typical experimental protocol for conducting forced degradation studies on Remdesivir.

Forced Degradation Study Protocol for Remdesivir

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Remdesivir in a suitable solvent, such as methanol or a mixture of methanol and water, to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N hydrochloric acid (HCl). Reflux the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 6 hours). After cooling, neutralize the solution with 1 N sodium hydroxide (NaOH).

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a specified duration (e.g., 10 minutes). Neutralize the solution with 0.1 N HCl.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water. Reflux the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified duration (e.g., 48 hours).

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 5 days).

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 200 Whr/m²) and fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber.

3. Sample Analysis:

  • After the specified stress period, dilute the samples with a suitable mobile phase to a final concentration within the linear range of the analytical method.

  • Analyze the samples using a validated stability-indicating HPLC method. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer.[4][5] Detection is typically performed using a diode array detector (DAD) or a mass spectrometer (MS).

4. Data Evaluation:

  • Quantify the amount of undegraded Remdesivir and identify and quantify the degradation products. The percentage of degradation is calculated by comparing the peak area of Remdesivir in the stressed sample to that of an unstressed control sample.

Visualizing Experimental Workflows and Degradation Pathways

To further clarify the processes involved in stability assessment, the following diagrams illustrate a typical experimental workflow and the suggested degradation pathway of Remdesivir.

G cluster_0 Forced Degradation Experimental Workflow prep Prepare Remdesivir Stock Solution stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep analysis HPLC/LC-MS Analysis sample_prep->analysis data Data Analysis (Quantify Degradation, Identify Products) analysis->data

Caption: Experimental workflow for forced degradation studies of Remdesivir.

G cluster_1 Simplified Degradation Pathway of Remdesivir RDV Remdesivir DP_acid Degradation Products (DP1-DP5) RDV->DP_acid Acidic Hydrolysis DP_base Degradation Products (DP5-DP8) RDV->DP_base Alkaline Hydrolysis DP_neutral Degradation Product (DP5) RDV->DP_neutral Neutral Hydrolysis DP_ox Degradation Product (DP9) RDV->DP_ox Oxidation

Caption: Simplified degradation pathways of Remdesivir under different stress conditions.

Conclusion

The stability of Remdesivir is a critical factor that necessitates careful consideration during its formulation, storage, and clinical use. While Remdesivir shows susceptibility to hydrolysis and oxidation, its deuterated analog, VV116, is suggested to possess enhanced stability, a feature that could offer significant advantages in developing a more robust oral formulation. The experimental protocols and degradation pathways outlined in this guide provide a foundational understanding for researchers and professionals in the field of drug development, enabling more informed decisions in the pursuit of stable and effective antiviral therapies. Further direct comparative stability studies are warranted to fully elucidate the stability advantages of deuterated Remdesivir analogs.

References

Precision in Practice: A Comparative Guide to Inter-Assay and Intra-Assay Variability Assessment of Remdesivir Using Remdesivir-D5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of antiviral compounds, the precision and reproducibility of quantitative assays are paramount. This guide provides a comprehensive comparison of the inter-assay and intra-assay variability associated with the quantification of Remdesivir, utilizing its deuterated stable isotope-labeled internal standard, Remdesivir-D5. The data presented herein, supported by detailed experimental protocols, underscores the robustness and reliability of this analytical approach.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies. This is attributed to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide delves into the performance of this compound as an internal standard, providing key variability data from published studies.

Performance Data: Inter-Assay and Intra-Assay Precision

The following tables summarize the inter-assay and intra-assay precision for Remdesivir quantification using this compound as an internal standard, as reported in various validated LC-MS/MS methods. Precision is expressed as the coefficient of variation (%CV).

Table 1: Intra-Assay (Within-Run) Precision of Remdesivir Quantification

Study ReferenceLower Quality Control (LQC) %CVMedium Quality Control (MQC) %CVHigh Quality Control (HQC) %CV
Nguyen et al. (2021)[][2][3]<5.2%<5.2%<5.2%
Anonymous Study 1<6.6%<6.6%<6.6%
Anonymous Study 20.66% - 7.06%0.66% - 7.06%0.66% - 7.06%

Table 2: Inter-Assay (Between-Run) Precision of Remdesivir Quantification

Study ReferenceLower Quality Control (LQC) %CVMedium Quality Control (MQC) %CVHigh Quality Control (HQC) %CV
Nguyen et al. (2021)[][2][3]<9.8%<9.8%<9.8%
Anonymous Study 1<6.6%<6.6%<6.6%
Anonymous Study 22.4% - 6.26%2.4% - 6.26%2.4% - 6.26%

The data consistently demonstrates excellent precision, with %CV values well within the acceptance criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.

The Gold Standard: this compound as an Internal Standard

The selection of an appropriate internal standard is critical for the accuracy and precision of LC-MS/MS assays. Stable isotope-labeled (SIL) internal standards, like this compound, are the preferred choice for several reasons:

  • Co-elution: SIL internal standards have nearly identical physicochemical properties to the analyte, leading to co-elution during chromatography. This ensures that both the analyte and the internal standard experience the same degree of matrix effects and ionization suppression or enhancement.

  • Similar Extraction Recovery: The chemical similarity also results in comparable extraction recovery from the biological matrix, correcting for variability during sample preparation.

  • Reduced Variability: By normalizing the analyte response to the internal standard response, SILs significantly reduce the variability that can arise from sample processing, instrument drift, and injection volume differences.

While structural analogs can be used as internal standards, they may not co-elute with the analyte and can exhibit different ionization efficiencies and extraction recoveries, potentially leading to less accurate quantification. The consistent and low variability observed in studies using this compound validates its suitability as a robust internal standard for Remdesivir bioanalysis.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a generalized experimental protocol for the quantification of Remdesivir in human plasma using this compound, based on published methods.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Fusion-RP, 100 x 2.0 mm, 4 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 50:50, v/v).

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is increased over several minutes to elute Remdesivir and this compound, followed by a column wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Remdesivir and this compound.

    • Remdesivir: e.g., m/z 603.2 → 402.2

    • This compound: e.g., m/z 608.2 → 407.2

  • Data Analysis: The peak area ratio of Remdesivir to this compound is used to construct a calibration curve and quantify the concentration of Remdesivir in unknown samples.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound in Protein Precipitation Solution (150 µL) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc msms Tandem Mass Spectrometry (MRM Detection) lc->msms quant Quantification (Peak Area Ratio) msms->quant results Concentration Results quant->results

Caption: Experimental workflow for Remdesivir quantification.

References

Confirming Remdesivir Metabolite Identification: A Comparison of Methods Using Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of drug metabolites are critical in understanding the efficacy, safety, and pharmacokinetics of a therapeutic agent. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of Remdesivir's metabolites, with a focus on the gold-standard approach utilizing isotopically labeled standards.

Remdesivir (RDV) is a prodrug that undergoes extensive intracellular metabolism to form its pharmacologically active triphosphate metabolite. The primary metabolites of interest include the alanine metabolite (GS-704277) and the parent nucleoside (GS-441524), which is subsequently phosphorylated.[1] The unequivocal identification of these metabolites is paramount for preclinical and clinical research.

The Gold Standard: Labeled Standards in Metabolite Confirmation

The use of stable isotope-labeled internal standards is the benchmark for both the confirmation and quantification of drug metabolites. These standards, such as 13C- or 2H-labeled Remdesivir and its metabolites, are chemically identical to the analyte of interest but have a different mass due to the isotopic enrichment. This mass difference allows for their distinct detection by mass spectrometry (MS).

Confirmation of a metabolite's identity is achieved by comparing the analytical data of the suspected metabolite in a biological sample with that of its corresponding labeled standard. The key criteria for confirmation include:

  • Co-elution: The unlabeled (endogenous) metabolite and its labeled internal standard should elute at the exact same retention time in a chromatographic system.

  • Identical Fragmentation Patterns: In tandem mass spectrometry (MS/MS), the fragmentation pattern of the metabolite must be qualitatively identical to that of the labeled standard. The major fragments will show a mass shift corresponding to the isotopic label.

This approach provides a high degree of confidence in the structural elucidation of metabolites, minimizing the risk of misidentification.

Comparative Analysis of Analytical Techniques

While LC-MS/MS with labeled standards is the most widely adopted method, other techniques can also be employed for metabolite identification. The following table summarizes the key performance characteristics of these methods in the context of Remdesivir metabolite analysis.

Analytical Technique Primary Use in Metabolite ID Advantages Disadvantages Typical Application for Remdesivir
LC-MS/MS with Labeled Standards Confirmation and QuantificationHigh sensitivity and selectivity; provides structural information through fragmentation; gold standard for quantitative accuracy.Requires synthesis of labeled standards, which can be time-consuming and expensive.Routine quantification of Remdesivir, GS-441524, and GS-704277 in plasma and other biological matrices.[2]
High-Resolution Mass Spectrometry (HRMS) Identification of Unknowns and Formula DeterminationProvides highly accurate mass measurements, enabling the determination of elemental composition; can identify unexpected metabolites.May not distinguish between isomers without chromatographic separation; quantification is less precise without labeled standards.Characterizing degradation products and identifying novel metabolites of Remdesivir.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy De novo Structure ElucidationProvides detailed structural information, including stereochemistry; non-destructive.Relatively low sensitivity, requiring larger sample amounts; complex data interpretation.Characterization of reference standards and elucidation of the structure of newly identified, abundant metabolites.[4][5]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Remdesivir and Metabolites in Human Plasma

This protocol is a composite of methodologies described in the literature for the analysis of Remdesivir and its metabolites using labeled internal standards.[6][7]

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 100 µL of acetonitrile containing the isotopically labeled internal standards (e.g., [U-Ring-13C6]-Remdesivir and [13C5]-GS-441524).

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, such as 100 µL of water with 0.1% acetic acid.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm).[2]

    • Mobile Phase A: Water with an additive like 0.1% formic acid or ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

    • Gradient: A gradient elution is typically employed to separate Remdesivir and its metabolites.

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and its labeled internal standard.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Confirmation plasma Plasma Sample add_is Add Labeled Internal Standards plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap_recon Evaporation & Reconstitution supernatant->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection compare_rt Compare Retention Times ms_detection->compare_rt compare_msms Compare MS/MS Spectra ms_detection->compare_msms quantify Quantification ms_detection->quantify

Caption: Experimental workflow for Remdesivir metabolite confirmation.

remdesivir_metabolism RDV Remdesivir (Prodrug) MetX GS-704277 (Alanine Metabolite) RDV->MetX CES1, CatA NMP GS-441524-MP (Monophosphate) MetX->NMP HINT1 NDP GS-441524-DP (Diphosphate) NMP->NDP Kinases NS GS-441524 (Nucleoside) NMP->NS Phosphatases NTP GS-443902 (Active Triphosphate) NDP->NTP Kinases

Caption: Metabolic activation pathway of Remdesivir.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.